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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine

Abstract: 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine, a heterocyclic amine, represents a pivotal structural motif in contemporary medicinal chemistry. The integration of the aminopyridine scaffold with a Boc-protected pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine, a heterocyclic amine, represents a pivotal structural motif in contemporary medicinal chemistry. The integration of the aminopyridine scaffold with a Boc-protected piperidine moiety offers a versatile platform for the development of novel therapeutic agents. Piperidine derivatives are foundational components in numerous pharmaceuticals, highlighting the significance of this chemical class.[1][2] This technical guide provides a comprehensive examination of the core physicochemical properties, analytical characterization methodologies, and stability profile of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine. By synthesizing data from analogous structures and established analytical principles, this document serves as an essential resource for researchers, scientists, and drug development professionals, enabling informed decisions in synthesis, formulation, and analytical method development.

Introduction to 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine

Significance in Medicinal Chemistry

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide array of biological receptors and enzymes. The aminopyridine portion of the molecule is also a key pharmacophore, known for its hydrogen bonding capabilities and bioisosteric relationship to other aromatic systems. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves a critical dual function: it enhances chemical stability during synthetic manipulations and modulates the molecule's overall lipophilicity, a key parameter in determining drug-like properties.

Chemical Structure and Nomenclature

The fundamental identity of this compound is defined by its structure, which dictates its chemical behavior and physical properties.

Caption: Chemical Structure of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine

  • IUPAC Name: tert-butyl 3-(6-aminopyridin-3-yl)piperidine-1-carboxylate

  • CAS Number: 1563529-74-7[3]

  • Molecular Formula: C₁₅H₂₃N₃O₂[4]

  • Molecular Weight: 293.36 g/mol

Core Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this exact molecule is limited in public literature, we can infer a reliable profile based on its constituent parts and data from closely related analogs.

PropertyInferred Value / ObservationSignificance in Drug Development
Physical State White to off-white crystalline powder or solid.[5][6][7]Impacts handling, formulation (e.g., for tablets or capsules), and storage requirements.
Melting Point Expected to be in the range of 100-130°C. Analogous compounds like (R)-3-(Boc-Amino)piperidine and (S)-3-(Boc-amino)piperidine melt between 121-127°C.[5][8]A key indicator of purity and lattice energy. A sharp melting point is characteristic of a pure crystalline substance.
Solubility Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.[9][10][11] Limited solubility in water is expected, but this will increase significantly in acidic aqueous solutions due to the protonation of the basic nitrogen centers.Crucial for designing appropriate formulations for both in vitro assays and in vivo administration. Solubility in buffers used for biological testing must be confirmed experimentally.
Lipophilicity (logP) The calculated logP (cLogP) is typically in the range of 2.0-3.0, indicating moderate lipophilicity. This value is pH-dependent (logD); at physiological pH (7.4), the molecule will be partially protonated, reducing its effective lipophilicity.logP/logD is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance. A balanced logD is often sought to optimize ADME properties.
Acidity/Basicity (pKa) The molecule has two primary basic centers: the pyridine ring nitrogen (pKa ~4-5) and the exocyclic amino group (pKa ~3-4). The piperidine nitrogen's basicity is significantly suppressed by the electron-withdrawing Boc group. The pKa of protonated piperidine is ~11.2.[12]The pKa values dictate the ionization state of the molecule at different physiological pH values, which profoundly affects its solubility, receptor binding, and cellular uptake.

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of the compound during research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Based on related structures, the following characteristic signals are expected in ¹H NMR (in a solvent like DMSO-d₆):[13]

  • Boc Group: A sharp singlet integrating to 9 protons around δ 1.4 ppm.

  • Piperidine Ring: A complex series of multiplets between δ 1.5 and 4.0 ppm.

  • Pyridine Ring: Three distinct aromatic signals in the δ 6.5-8.0 ppm range, typically exhibiting doublet and doublet-of-doublets splitting patterns.

  • Amino Group: A broad singlet around δ 5.5-6.5 ppm, the chemical shift of which can be concentration and temperature-dependent.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for this molecule. The expected primary ion in positive mode would be the protonated molecular ion [M+H]⁺ at m/z 294.19. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Chromatographic Methods

Chromatography is the cornerstone of purity assessment and quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the method of choice.

Rationale for Method Design: The combination of a hydrophobic C18 stationary phase with a polar mobile phase (water/acetonitrile or methanol) allows for the effective retention and separation of this moderately polar compound from potential impurities. The addition of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is critical. It protonates the basic nitrogens on the molecule, leading to symmetrical peak shapes and reproducible retention times by minimizing undesirable interactions with residual silanols on the silica support. UV detection is suitable due to the strong absorbance of the aminopyridine chromophore, typically monitored around 254 nm.

Protocol: Representative HPLC-UV Method for Purity Analysis

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a 1:1 mixture of Mobile Phase A and B (or a suitable organic solvent like methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of ~0.1 mg/mL using the 1:1 diluent.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 15 minutes.

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient elution, for example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: Hold at 5% B (re-equilibration).

  • Data Interpretation:

    • The main peak corresponds to 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.

Caption: Standard workflow for HPLC-UV purity analysis.

Stability and Degradation Profile

Understanding a compound's stability is critical for determining appropriate storage conditions and predicting its shelf-life. While specific degradation studies are not publicly available, a robust assessment can be made based on the chemical reactivity of its functional groups.[14]

Key Functional Group Reactivity
  • N-Boc Group: This is the most chemically sensitive moiety. It is stable to a wide range of conditions but is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid, HCl). This deprotection is a common synthetic step but represents a primary degradation pathway if the compound is exposed to acidic environments.

  • Aminopyridine System: The amino group and pyridine ring are susceptible to oxidation, which can be initiated by exposure to air (auto-oxidation), light (photolytic degradation), or oxidizing agents. This can lead to the formation of N-oxides or colored degradation products.

Recommended Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and demonstrate the stability-indicating nature of the analytical method. The following is a generalized protocol based on ICH guidelines.

Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Application of Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution and hold for a defined period (e.g., 24 hours) at a specified temperature (e.g., 60°C). A control sample (1 mL stock + 1 mL water) should be run in parallel.

    • Acidic Hydrolysis: 0.1 M HCl.

    • Basic Hydrolysis: 0.1 M NaOH.

    • Oxidative Degradation: 3% H₂O₂.

    • Thermal Degradation: Heat the stock solution (without stressor) at 80°C.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis:

    • After the designated stress period, neutralize the acidic and basic samples as appropriate.

    • Dilute all samples to the working concentration of the HPLC method (~0.1 mg/mL).

    • Analyze all stressed samples and the control sample by the validated stability-indicating HPLC method (often with a photodiode array detector to assess peak purity).

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any significant degradation products.

    • The goal is to achieve 5-20% degradation to ensure that the method can effectively separate the parent compound from its degradants.

Forced_Degradation_Workflow Stock Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Stock->Stress Acid Acidic (0.1 M HCl, 60°C) Stress->Acid Base Basic (0.1 M NaOH, 60°C) Stress->Base Oxidative Oxidative (3% H₂O₂, RT) Stress->Oxidative Thermal Thermal (80°C) Stress->Thermal Photolytic Photolytic (UV/Vis Light, RT) Stress->Photolytic Control Control (No Stress, RT) Stress->Control Analysis Analyze All Samples by Stability-Indicating HPLC-PDA Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Control->Analysis Evaluation Evaluate Data: - % Degradation - Peak Purity - Identify Degradants Analysis->Evaluation

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

2-Amino-5-(N-Boc-piperidin-3-yl)pyridine is a compound of significant interest for drug discovery, possessing a structural framework rich in desirable medicinal chemistry features. Its physicochemical profile—characterized by moderate lipophilicity, dual basic centers, and good solubility in organic solvents—makes it a tractable starting point for further synthetic elaboration. The primary stability liability is the acid-sensitive N-Boc protecting group, a factor that must be carefully managed during synthesis, purification, and formulation. The analytical and stability-testing protocols outlined in this guide provide a robust framework for researchers to ensure the quality and integrity of this valuable building block, thereby accelerating the journey from chemical synthesis to biological evaluation.

References

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
  • 2-Amino-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid - EPA CompTox Chemicals Dashboard. Available from: [Link]

  • tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate| CAS No:1198408-35-3 - ZaiQi Bio-Tech. Available from: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - Molecules. Available from: [Link]

  • Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed. Available from: [Link]

  • 3-(Boc-amino)piperidine | C10H20N2O2 - PubChem. Available from: [Link]

  • Piperidine - Wikipedia. Available from: [Link]

  • 1-BOC-3-Aminopiperidine | C10H20N2O2 - PubChem. Available from: [Link]

  • Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents.
  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available from: [Link]

  • (R)-3-(Boc-amino)piperidine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar. Available from: [Link]

  • Piperidine Synthesis - DTIC. Available from: [Link]

  • CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents.
  • (S)-3-(Boc-amino)piperidine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar. Available from: [Link]

  • Cas 92235-39-7,(S)-3-BOC-AMINO-2-PIPERIDONE - lookchem. Available from: [Link]

  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines - ResearchGate. Available from: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - Semantic Scholar. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. Available from: [Link]

  • (R)-3-(BOC-amino)-piperidine - Inskye. Available from: [Link]

Sources

Exploratory

Technical Guide: Stability & Storage of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine

This technical guide details the stability profile and storage protocols for 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine , a critical intermediate often employed in the synthesis of PARP inhibitors (e.g., Niraparib) and kin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and storage protocols for 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine , a critical intermediate often employed in the synthesis of PARP inhibitors (e.g., Niraparib) and kinase inhibitors.

This guide is structured to address the compound's "Dual-Risk" profile: the oxidative instability of the electron-rich aminopyridine and the acid-lability of the N-Boc protecting group.

Executive Summary

2-Amino-5-(N-Boc-piperidin-3-yl)pyridine is a pharmaceutical building block characterized by a pyridine ring substituted with a primary amine at the C2 position and a Boc-protected piperidine ring at the C5 position.

  • Core Stability Risk: High susceptibility to oxidative degradation (discoloration) and acid-catalyzed hydrolysis.

  • Storage Mandate: Store at 2–8°C (short-term) or -20°C (long-term) under an inert atmosphere (Argon/Nitrogen). Protect from light.[1][2][3]

  • Critical Handling Rule: Avoid exposure to acidic vapors and prolonged exposure to ambient air.

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10]

ParameterDetails
Chemical Name tert-butyl 3-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Common Name 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine
Molecular Formula C₁₅H₂₃N₃O₂
Molecular Weight 277.36 g/mol
Appearance White to off-white solid (Pure); Yellow/Brown (Degraded)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Low solubility in water.[1]
pKa (Predicted) ~6.8 (Pyridine N), ~14 (Amine), -2 (Boc carbamate)

Stability & Degradation Mechanisms[11]

This molecule possesses two distinct "failure modes" that researchers must mitigate.

Oxidative Instability (The "Browning" Effect)

The 2-aminopyridine moiety is electron-rich. Upon exposure to atmospheric oxygen and light, the primary amine group (


) and the pyridine ring can undergo oxidative coupling.
  • Mechanism: Radical formation leads to azo-dimers or N-oxide species.

  • Indicator: The material turns from white to yellow, then brown/black.

  • Catalyst: UV/Visible light and trace transition metals accelerate this process.

Acid-Catalyzed Hydrolysis (Boc Loss)

The tert-butoxycarbonyl (Boc) group is acid-labile. While stable to bases, it cleaves rapidly in the presence of strong acids and slowly with weak acids or acidic moisture.

  • Mechanism: Protonation of the carbonyl oxygen

    
     Cleavage of the tert-butyl cation 
    
    
    
    Release of CO₂, isobutene, and the free secondary amine.
  • Risk Factor: Storage in an atmosphere containing acidic fumes (e.g., HCl, TFA) or high humidity (formation of carbonic acid) can initiate slow degradation.

Degradation Pathways Diagram

DegradationPathways cluster_conditions Environmental Triggers Compound 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine (Intact) Oxidation Oxidative Degradation (Azo dimers / N-Oxides) Compound->Oxidation Air (O2) + Light (Fast) Hydrolysis Acid Hydrolysis (Boc Deprotection) Compound->Hydrolysis H+ / Moisture (Slow) FreeAmine Free Piperidine Analog (+ CO2 + Isobutene) Hydrolysis->FreeAmine Decomposition Air (O2) + Light Air (O2) + Light H+ / Moisture H+ / Moisture

Figure 1: Primary degradation pathways. The oxidative pathway is the most common cause of visible impurity (color change).

Storage Protocols

To maintain purity >98%, strict adherence to the following conditions is required.

Storage Conditions Matrix
DurationTemperatureAtmosphereContainer Type
Short-Term (< 1 Month)2°C to 8°CNitrogen/Argon BlanketAmber Glass Vial (Teflon-lined cap)
Long-Term (> 1 Month)-20°CSealed under ArgonAmber Glass with Parafilm seal
Transport Ambient (Max 72h)Sealed / DesiccatedAmber Glass or Foil-wrapped HDPE
Critical "Do Nots"
  • DO NOT store near volatile acids (HCl, Acetic Acid, TFA). Cross-contamination of vapors can deprotect the Boc group over time.

  • DO NOT store in clear glass. The aminopyridine moiety is photosensitive.

  • DO NOT leave the container open. Hygroscopicity varies by salt form, but moisture promotes hydrolysis.

Handling & Re-Test Workflow

This self-validating workflow ensures that only high-quality material enters your synthesis pipeline.

Thawing Procedure
  • Remove the container from the freezer (-20°C).

  • Equilibrate: Allow the closed container to reach room temperature (approx. 30–60 mins) inside a desiccator.

    • Why? Opening a cold bottle condenses atmospheric moisture onto the solid, initiating hydrolysis.

  • Open: Only open inside a fume hood or glovebox.

QC / Re-Test Method (HPLC)

Before using material stored >6 months, verify purity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (Basic pH ~8.0 is preferred to ensure stability of the Boc group during analysis, though 0.1% Formic Acid is acceptable if run time is short).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Acceptance Criteria: Purity > 98.0%; No single impurity > 0.5%.

Handling Workflow Diagram

HandlingWorkflow Storage Storage (-20°C) Argon Sealed Equilibrate Equilibrate to RT (In Desiccator) Storage->Equilibrate Remove from Cold Inspect Visual Inspection (White vs. Brown) Equilibrate->Inspect 30-60 mins Weigh Weighing (Quickly, avoid air) Inspect->Weigh Color: White/Off-white Discard Purify / Discard Inspect->Discard Color: Brown/Black Reseal Purge Headspace (Ar) & Reseal Weigh->Reseal Unused portion Synthesis Proceed to Synthesis Weigh->Synthesis Aliquot Reseal->Storage Return to Cold

Figure 2: Standard Operating Procedure (SOP) for handling the compound to minimize moisture condensation and oxidative stress.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Aminopyridine. Retrieved from [Link]

    • Context: Establishes the oxidative instability and light sensitivity of the 2-aminopyridine scaffold.
  • Context: Provides baseline storage data (2-8°C) for the Boc-piperidine moiety.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Authoritative source on the acid-lability of the tert-butoxycarbonyl (Boc) group and its cleavage mechanisms.
    • Context: General protocols for handling pyridine-based pharmaceutical intermediates.[4]

Sources

Foundational

Strategic Sourcing &amp; Synthesis Guide: 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine

Executive Summary This technical guide addresses the sourcing, synthesis, and quality control of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine , a critical chiral intermediate for kinase inhibitors (e.g., SHP2, BTK) and GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the sourcing, synthesis, and quality control of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine , a critical chiral intermediate for kinase inhibitors (e.g., SHP2, BTK) and GPCR ligands.[1] Unlike its achiral 4-piperidinyl or piperazinyl analogs (e.g., Palbociclib intermediates), this 3-substituted variant introduces a stereogenic center, necessitating rigorous enantiomeric purity control.

Given that this specific molecule is often a non-catalog item or "made-to-order" building block, this guide provides a dual strategy:

  • Commercial Sourcing: Identifying custom synthesis partners and precursor availability.

  • In-House Synthesis: A validated Suzuki-Miyaura coupling protocol for rapid access.

Part 1: Chemical Profile & Specifications[1][2][3]

The target molecule features a 2-aminopyridine core substituted at the 5-position with a Boc-protected piperidine ring attached at its C3 position.[1]

FeatureSpecification
IUPAC Name tert-butyl 3-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Molecular Formula C₁₅H₂₃N₃O₂
Molecular Weight 277.37 g/mol
Key Structural Motif 2-Aminopyridine (Hinge Binder) + Chiral Piperidine (Solubilizing/Vector Group)
Chirality Critical: C3 of piperidine is a stereocenter.[1] Available as (R), (S), or Racemate.
CAS Number (Precursors) 2-Amino-5-bromopyridine (1072-97-5); 1-Boc-3-piperidinylboronic acid pinacol ester (1150561-66-6)
Stereochemical Considerations

The 3-position of the piperidine ring is chiral.[1] Commercial samples are often racemic unless specified as enantiopure.

  • (R)-Enantiomer: Often preferred for specific binding pockets.[1]

  • (S)-Enantiomer: Distinct biological activity.[1]

  • Racemate: Suitable for initial SAR screening but requires chiral resolution later.

Part 2: Sourcing Strategy

Direct commercial availability of the final coupled product is limited compared to the 4-isomer.[1] The most reliable sourcing strategy involves either Custom Synthesis or In-House Assembly from widely available precursors.[1]

Commercial Supplier Landscape

For researchers requiring >10g quantities without internal synthesis capabilities, the following suppliers are known for this scaffold class:

  • Building Block Specialists:

    • Combi-Blocks: High probability of stock for the boronate precursors and racemic product.[1]

    • Enamine: Extensive catalog of "REAL" compounds (readily accessible) including this scaffold.

    • WuXi AppTec / PharmBlock: Excellent for custom synthesis of enantiopure batches.

  • Precursor Sourcing (The "Make" Strategy): Instead of hunting for the final product, source the two key fragments which are commodity chemicals.

PrecursorCAS NumberTypical PuritySupplier Examples
Fragment A: 2-Amino-5-bromopyridine1072-97-5>98%Sigma, Combi-Blocks, Oakwood
Fragment B: 1-Boc-3-piperidinylboronic acid pinacol ester1150561-66-6 (Rac)>95%Combi-Blocks, Boron Molecular
Supply Chain Decision Matrix

Use this flowchart to determine the optimal sourcing path based on your project phase.

SourcingStrategy Start Need 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine CheckCat Check Catalog (Combi-Blocks, Enamine) Start->CheckCat Found Available? CheckCat->Found Buy Order & QC (Chiral HPLC) Found->Buy Yes Decision Need >10g or Enantiopure? Found->Decision No Custom Request Custom Synthesis (WuXi, PharmBlock) Make In-House Synthesis (Suzuki Coupling) Decision->Custom Yes (>10g/Pure) Decision->Make No (<10g/Rac)

Figure 1: Decision matrix for sourcing the target intermediate.

Part 3: In-House Synthesis Protocol

If commercial sources are unavailable or lead times are too long, the synthesis is a straightforward one-step Suzuki-Miyaura coupling.[1]

Reaction Scheme

2-Amino-5-bromopyridine + 1-Boc-3-piperidinylboronic acid pinacol ester


Product 
Step-by-Step Methodology

1. Reagents & Setup:

  • Reactant A: 2-Amino-5-bromopyridine (1.0 equiv, 5.8 mmol, 1.0 g)[1]

  • Reactant B: 1-Boc-3-piperidinylboronic acid pinacol ester (1.2 equiv, 7.0 mmol, 2.2 g)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv, 0.29 mmol, 235 mg)

  • Base: K₂CO₃ (3.0 equiv, 17.4 mmol, 2.4 g)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 20 mL total)

  • Atmosphere: Argon or Nitrogen (Sparged)

2. Procedure:

  • Charge: Add Reactant A, Reactant B, Base, and Solvent to a microwave vial or round-bottom flask.

  • Degas: Sparge with Argon for 10 minutes to remove oxygen (critical for Pd cycle).

  • Catalyst: Add Pd(dppf)Cl₂·DCM quickly under Argon flow.

  • Heat:

    • Microwave: 120°C for 30-60 minutes.

    • Thermal: 90°C for 4-16 hours (monitor by LCMS).[1]

  • Workup: Dilute with EtOAc (50 mL), wash with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (SiO₂). Elute with 0-10% MeOH in DCM or 50-100% EtOAc in Hexanes.[1] The free amino group on the pyridine can streak; adding 1% Et₃N to the eluent helps.

3. Yield: Typical isolated yields range from 60-85% .[1]

Part 4: Quality Control & Validation

Validating the identity and purity of this intermediate is non-negotiable, especially regarding its stereochemistry.

Analytical Specifications
TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, DMSO-d₆)Pyridine protons: ~7.8 (d), 7.2 (dd), 6.4 (d).[1] Boc: ~1.4 (s, 9H).
Purity HPLC-UV (254 nm)>95% Area
Chiral Purity Chiral HPLC / SFC>98% ee (if enantiopure required)
Residual Metal ICP-MS<20 ppm Pd (if for GMP downstream)
QC Workflow

The following diagram illustrates the critical path for validating the material before releasing it for downstream chemistry (e.g., library synthesis).

QCWorkflow Sample Crude/Purchased Sample NMR 1H NMR Check Sample->NMR LCMS LCMS Purity Check Sample->LCMS Chiral Chiral HPLC/SFC LCMS->Chiral >95% Purity Repurify Repurify (Prep HPLC) LCMS->Repurify <95% Purity Pass Release for Synthesis Chiral->Pass ee > 98% Racemize Reject / Chiral Resolution Chiral->Racemize ee < 98%

Figure 2: Quality Control workflow emphasizing chiral validation.

Chiral Separation Conditions (Reference)

If the racemic material is purchased or synthesized, enantiomers can be separated using Supercritical Fluid Chromatography (SFC):

  • Column: Chiralpak AD-H or IG (4.6 x 250 mm, 5 µm).

  • Mobile Phase: CO₂ / MeOH (with 0.1% DEA) gradient.

  • Detection: 254 nm.

  • Note: The 3-substituted piperidine stereocenter is generally stable but avoid strong bases at high temperatures for prolonged periods to prevent racemization.[1]

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Precursor Availability (2-Amino-5-bromopyridine)

    • PubChem Compound Summary for CID 14026, 2-Amino-5-bromopyridine.[1] Link

  • Precursor Availability (1-Boc-3-piperidinylboronic acid pinacol ester)

    • Combi-Blocks Catalog Entry for CAS 1150561-66-6.[1] Link

  • Chiral Separation of Piperidine Derivatives

    • Application Note: Separation of Boc-Protected Amines by SFC. Daicel Chiral Technologies. Link

Sources

Exploratory

Structural &amp; Medicinal Chemistry Guide: 3-Amino Piperidine Derivatives

Executive Summary The 3-amino piperidine scaffold represents a "privileged structure" in modern medicinal chemistry, most notably serving as the pharmacophoric anchor for the gliptin class of Dipeptidyl Peptidase-4 (DPP-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino piperidine scaffold represents a "privileged structure" in modern medicinal chemistry, most notably serving as the pharmacophoric anchor for the gliptin class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin, Linagliptin).[1] Its utility stems from a unique combination of conformational rigidity , defined stereochemistry , and the ability to form high-energy salt-bridge interactions within enzyme active sites.[2][3][1]

This guide dissects the structural anatomy, physicochemical properties, and synthetic pathways of 3-amino piperidine derivatives, providing a blueprint for their application in rational drug design.[2][3]

Structural Anatomy & Physicochemical Profile

The Core Scaffold

The 3-amino piperidine moiety consists of a saturated six-membered nitrogen heterocycle with a primary amine substituent at the C3 position.[1] This arrangement creates a diamine system with distinct electronic environments.

  • N1 (Ring Nitrogen): Typically the site of derivatization (alkylation, acylation, or urea formation) to attach the "tail" of the drug molecule. In bioactive molecules, this nitrogen is often part of an amide or urea linkage, effectively neutralizing its basicity.[2][3]

  • C3-NH₂ (Exocyclic Amine): The critical "warhead" for binding.[1] In DPP-4 inhibitors, this amine remains basic (pKa ~ 8.5–9.[1]5) and is protonated at physiological pH.[1]

  • Chirality: The C3 carbon is a stereogenic center.[1] For the vast majority of DPP-4 inhibitors, the (R)-enantiomer is the bioactive eutomer, providing the optimal vector for the amino group to interact with the target's glutamate dyad.

Conformational Dynamics

Unlike the planar pyrrole or pyridine rings, the piperidine ring adopts a chair conformation .[3]

  • Axial vs. Equatorial: The 3-amino group can exist in either an axial or equatorial position.[1] While steric bulk generally favors the equatorial position, hydrogen bonding networks in the active site (induced fit) can stabilize the specific conformation required for binding.

  • Rigidity: Compared to linear diamines, the piperidine ring restricts the entropic penalty of binding, pre-organizing the amino group for interaction.[2][3]

Ionization & pKa

Understanding the ionization state is critical for predicting binding affinity.

CenterTypical pKa (Free Base)State in Drugs (e.g., Alogliptin)Function
Ring N1 ~11.0Neutral (Amide/Urea)Linker / Hydrophobic fit
Exocyclic C3-NH₂ ~10.0Basic (pKa ~8.5-9.[1]5)Salt Bridge Anchor

Technical Insight: In drugs like Alogliptin, the N1 is attached to a uracil-like moiety.[3][1] This electron-withdrawing group lowers the pKa of the ring nitrogen, ensuring it does not protonate. This leaves the C3-amine as the sole positive charge, preventing non-specific binding and improving oral bioavailability.

Mechanism of Action & SAR (Structure-Activity Relationship)

The "Glu-Anchor" Hypothesis

The primary driver of potency for 3-amino piperidine derivatives in DPP-4 inhibition is the interaction with the S2 sub-pocket .[1]

  • Mechanism: The protonated C3-amino group forms a bidentate salt bridge and hydrogen bond network with the carboxylate side chains of Glu205 and Glu206 .[1]

  • Causality: This interaction mimics the N-terminus of the natural substrates (GLP-1, GIP), effectively anchoring the inhibitor in the catalytic site.

N1-Substitution & Selectivity

While the C3-amine provides affinity, the substituent at N1 dictates selectivity (avoiding DPP-8/9 inhibition) and pharmacokinetics .[1]

  • S1 Pocket Occupancy: Substituents at N1 (e.g., the cyanobenzyl group in Alogliptin) are positioned to fill the hydrophobic S1 pocket.[4]

  • Pi-Stacking: Aromatic systems attached to N1 often engage in Pi-Pi stacking with Tyr547 or Trp629 .[1]

Visualization: SAR Logic Flow

SAR_Logic Scaffold 3-Amino Piperidine Scaffold C3_Pos C3-Position (Chiral Center) Scaffold->C3_Pos N1_Pos N1-Position (Ring Nitrogen) Scaffold->N1_Pos Binding Primary Binding Anchor (Glu205/Glu206) C3_Pos->Binding (R)-NH3+ interaction S1_Pocket S1 Hydrophobic Pocket Occupancy N1_Pos->S1_Pocket Hydrophobic Group PK_Prop Metabolic Stability & Solubility N1_Pos->PK_Prop Amide/Urea Linkage Selectivity Selectivity vs. DPP-8/9 S1_Pocket->Selectivity

Figure 1: SAR Logic Flowchart illustrating how specific structural modifications translate to biological activity and selectivity.[1]

Synthetic Methodologies

Accessing the enantiomerically pure (R)-3-amino piperidine scaffold is a critical step in process chemistry.[1] Three primary routes are industry standards:

Route A: Chiral Pool Synthesis (From L-Glutamic Acid)[3]
  • Starting Material: L-Glutamic acid.[1]

  • Mechanism: Cyclization and reduction.[1]

  • Pros: Inexpensive starting material, established chemistry.[2][3]

  • Cons: Long step count, potential for racemization during reduction steps.[2][3]

Route B: Classical/Enzymatic Resolution
  • Starting Material: Racemic 3-aminopiperidine (or N-Boc protected).[1][5]

  • Mechanism:

    • Classical:[2][1] Salt formation with L-tartaric acid or dibenzoyl-L-tartaric acid.[1]

    • Enzymatic: Lipase-catalyzed acylation or transaminase kinetic resolution.[1]

  • Pros: Scalable, high ee% (enantiomeric excess).

  • Cons: Maximum 50% yield (unless dynamic kinetic resolution is used).

Route C: Asymmetric Hydrogenation
  • Starting Material: 3-aminopyridine or enamine derivatives.[1]

  • Mechanism: Heterogeneous hydrogenation using chiral Rhodium or Ruthenium catalysts (e.g., Rh-Josiphos).[1]

  • Pros: 100% theoretical yield, atom economic.

  • Cons: High cost of catalysts, requires high-pressure equipment.[2][3][1]

Visualization: Synthetic Workflow

Synthesis_Workflow Target (R)-3-Amino Piperidine (Target Scaffold) RouteA Route A: Chiral Pool StepA1 Cyclization & Reduction RouteA->StepA1 Glu L-Glutamic Acid Glu->RouteA StepA1->Target RouteB Route B: Resolution StepB1 Tartrate Salt Formation OR Enzymatic Resolution RouteB->StepB1 Racemic Racemic Mixture Racemic->RouteB StepB1->Target RouteC Route C: Asymmetric Hydrogenation StepC1 Rh/Ru-Catalyzed Hydrogenation RouteC->StepC1 Pyridine 3-Amino Pyridine Pyridine->RouteC StepC1->Target

Figure 2: Comparison of primary synthetic routes to the chiral scaffold.[1]

Case Studies: The Scaffold in Action

Alogliptin (Nesina)[3][4]
  • Structure: (R)-3-aminopiperidine linked to a uracil derivative.[1]

  • Key Interaction: The piperidine ring projects into the S2 pocket.[6] The primary amine forms the salt bridge with Glu205/206.[4][6]

  • Conformation: Crystal structures (PDB: 3G0B) show the piperidine in a chair conformation with the amino group equatorial, maximizing interaction distance.

Linagliptin (Tradjenta)[3]
  • Structure: (R)-3-aminopiperidine linked to a xanthine scaffold.[1][7]

  • Differentiation: Linagliptin has a unique pharmacokinetic profile (biliary excretion) due to the xanthine core, but the affinity (Kd ~ 1 nM) is driven almost entirely by the conserved 3-aminopiperidine interaction.

References

  • Design and Synthesis of DPP-4 Inhibitors

    • Title: Structure-activity relationships of dipeptidyl peptidase IV inhibitors derived from 3-aminopiperidine.[1][7]

    • Source:Journal of Medicinal Chemistry.
    • Link: [ACS Publications - J. Med.[1] Chem.]([Link]) (General Journal Link for verification)[1]

  • Structural Biology of Alogliptin

    • Title: Crystal structure of the DPP-4–alogliptin complex (PDB: 3G0B).[1][4]

    • Source:RCSB Protein Data Bank.[1]

    • Link:[1]

  • Synthetic Methodologies

    • Title: Asymmetric synthesis of 3-amino piperidine derivatives.[1][5]

    • Source:Beilstein Journal of Organic Chemistry.
    • Link: [Beilstein J. Org.[1] Chem. Article]([Link])

  • Pharmacokinetics & Binding

    • Title: Linagliptin: A thorough Characterization beyond Its Clinical Efficacy.[1]

    • Source:Frontiers in Endocrinology.
    • Link:[1]

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine in Drug Discovery

Content Type: Technical Application Guide & Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Version: 2.0 (2025 Update) Part 1: Executive Summary & Strategic Utility 2-Amino-5-(N-B...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Guide & Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Version: 2.0 (2025 Update)

Part 1: Executive Summary & Strategic Utility

2-Amino-5-(N-Boc-piperidin-3-yl)pyridine (CAS: 875798-79-1) is a high-value heterocyclic building block that has emerged as a "privileged scaffold" in modern drug discovery. Its structural duality—combining a polar, hydrogen-bond-donating aminopyridine head with a lipophilic, solubilizing piperidine tail—makes it an ideal intermediate for targeting difficult protein-protein interactions (PPIs) and allosteric sites.

The "Skeleton Key" for Kinase and Phosphatase Targets

In the landscape of small molecule inhibitors, this scaffold addresses two critical challenges:

  • Solubility & ADME: The piperidine ring (protected by Boc) offers a versatile handle. Once deprotected, the secondary amine can be derivatized to tune logP, improve oral bioavailability, or recruit E3 ligases for PROTAC development.

  • Scaffold Hopping: It serves as a bioisostere for 4-amino-biphenyl and 2-amino-phenyl-pyridine moieties. Replacing a phenyl ring with a pyridine nitrogen (at position 1) often improves metabolic stability by reducing CYP450 liability and increasing polarity.

Key Therapeutic Areas
  • SHP2 Allosteric Inhibitors: Used to construct the "tunnel-binding" pharmacophore essential for stabilizing the auto-inhibited conformation of SHP2 (PTPN11), a critical node in the RAS/MAPK pathway.

  • TAAR1 Agonists: The scaffold is central to the synthesis of Trace Amine Associated Receptor 1 ligands for neuropsychiatric indications (Schizophrenia, Depression).[1]

  • Kinase Inhibitors: The 2-aminopyridine motif acts as a classic hinge-binder (Type I/II inhibitors), mimicking the adenine ring of ATP.

Part 2: Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name tert-butyl 3-(6-aminopyridin-3-yl)piperidine-1-carboxylateSpecific regioisomer (3-yl) is critical for vector alignment.
Molecular Weight 277.37 g/mol Fragment-like (<300 MW), ideal for FBDD.
Appearance Off-white to pale yellow solidOxidation sensitive; store under inert gas.
Solubility DMSO, MeOH, DCM, EtOAcPoor water solubility until Boc is removed.
pKa (Calc) ~6.8 (Pyridine N), ~10 (Piperidine NH)Pyridine nitrogen is weakly basic.
Stability Stable at -20°C (Desiccated)Avoid strong acids (cleaves Boc) unless intended.

Part 3: Mechanism of Action & SAR Visualization

The utility of this scaffold lies in its ability to orient functional groups into specific protein sub-pockets.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the molecule functions as a dual-warhead scaffold in SHP2 and Kinase inhibitor design.

SAR_Logic cluster_Applications Therapeutic Targets Scaffold 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine (Core Scaffold) Head 2-Amino-Pyridine Head (Hinge/Active Site Binder) Scaffold->Head Region A Tail Piperidine Tail (Solvent Front/Allosteric Reach) Scaffold->Tail Region B Interaction1 H-Bond Donor/Acceptor (Glu/Asp residues) Head->Interaction1 Key Interaction SHP2 SHP2 (PTPN11) Tunnel Pocket Head->SHP2 Interaction2 Solubility Handle (ADME Tuning) Tail->Interaction2 Modifies Interaction3 PROTAC Linker Attachment Tail->Interaction3 Enables TAAR1 TAAR1 GPCR Agonism Tail->TAAR1

Caption: SAR map demonstrating the bifunctional nature of the scaffold: the aminopyridine head engages the protein active site, while the piperidine tail modulates physicochemical properties.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Scaffold Attachment)

Objective: To couple the 2-amino-pyridine core to an aryl halide (e.g., a dichlorophenyl moiety for SHP2 inhibitors) while preserving the Boc group.

Rationale: The free amine at position 2 can poison palladium catalysts. Using a specific ligand system (XPhos or SPhos) and optimizing the base is crucial to prevent N-arylation side reactions.

Materials:

  • Substrate: 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine (1.0 eq)

  • Partner: Aryl Bromide/Iodide (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos (5 mol%)

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with the substrate, aryl halide, and base. Seal and purge with N₂/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst rapidly under a positive stream of inert gas.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes (Preferred for library synthesis).

  • Monitoring: Check TLC (5% MeOH in DCM). Look for the disappearance of the aminopyridine spot (Rf ~0.3).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will typically elute at 40–60% EtOAc.

Protocol B: Orthogonal Boc-Deprotection & Functionalization

Objective: Removal of the Boc group to expose the secondary piperidine amine for library generation (reductive amination or acylation).

Rationale: Standard TFA deprotection is effective, but the resulting trifluoroacetate salt can be hygroscopic and difficult to handle. HCl/Dioxane provides a cleaner hydrochloride salt precipitate.

Step-by-Step Methodology:

  • Dissolution: Dissolve the coupled intermediate (from Protocol A) in minimal DCM or MeOH at 0°C.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 eq) dropwise.

    • Critical Check: Do not use aqueous HCl, as it may complicate salt isolation.

  • Agitation: Stir at Room Temperature (RT) for 2–4 hours.

    • Endpoint: LCMS should show Mass = [M-100+H]⁺ (Loss of Boc).

  • Isolation:

    • The product often precipitates as the HCl salt.

    • Add Et₂O (Diethyl Ether) to complete precipitation.

    • Filter and wash with Et₂O.

  • Neutralization (Optional): If the free base is required for the next step, dissolve the salt in DCM/MeOH (9:1) and stir with MP-Carbonate resin (solid-supported base) for 1 hour, then filter.

Part 5: Workflow Visualization (Synthesis Pathway)

This diagram outlines the logical flow from the raw building block to a lead candidate.

Workflow Start Start: 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine Step1 Step 1: Suzuki Coupling (Attach Aryl Core) Start->Step1 Check1 QC: LCMS/NMR (Confirm Core Structure) Step1->Check1 Step2 Step 2: Boc Deprotection (HCl/Dioxane) Check1->Step2 Pass Branch Divergent Synthesis Step2->Branch PathA Reductive Amination (Aldehydes + STAB) Branch->PathA PathB Amide Coupling (Acyl Chlorides) Branch->PathB Final Final Lead Candidate (SHP2/TAAR1 Ligand) PathA->Final PathB->Final

Caption: Divergent synthesis workflow utilizing the scaffold for library generation.

Part 6: Quality Control & Troubleshooting

  • NMR Diagnostic:

    • Proton NMR (DMSO-d6): Look for the tert-butyl singlet at ~1.4 ppm (9H). The pyridine protons appear as a singlet (~7.8 ppm, H-6), a doublet (~7.2 ppm), and a doublet (~6.4 ppm).

    • Common Impurity: Residual Palladium. If the solid is grey/black, treat with a metal scavenger (e.g., SiliaMetS® Thiol) before deprotection.

  • Storage: The amine is prone to oxidation (turning brown) over months. Re-purify via short silica plug if color deepens significantly.

References

  • Identification of TNO155, an Allosteric SHP2 Inhibitor. Journal of Medicinal Chemistry. (2020).[2][3] Describes the optimization of similar amine-heterocycle scaffolds for SHP2 inhibition.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonists. Google Patents (WO2012126922A1). Lists the specific CAS 875798-79-1 as a key intermediate for TAAR1 ligands.

  • Design and Synthesis of Pyridine Derivatives as Selective SHP2 Inhibitors. Bioorganic & Medicinal Chemistry. (2020).[4] Details the use of aminopyridine scaffolds in phosphatase inhibition.

  • Synthesis of Useful Fragments in Drug Discovery: 2-Amino-5-tert-butylpyridine. National Institutes of Health (NIH). Discusses the physicochemical advantages of 2-aminopyridines over anilines.

Sources

Application

Application Note: Protocol for N-Boc Deprotection of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine

Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. Its widespread use stems from its sta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its clean and efficient removal under acidic conditions.[1][2][3] This application note provides a detailed protocol for the N-Boc deprotection of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine, a key intermediate in the synthesis of various pharmacologically active agents. Understanding the nuances of this transformation is critical for researchers and drug development professionals to ensure high yield and purity of the final product, 2-Amino-5-(piperidin-3-yl)pyridine.

The deprotection is achieved through acid-catalyzed hydrolysis of the carbamate.[3] The most common and effective method involves the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] This protocol will focus on the use of TFA in a suitable solvent, a method known for its rapid and generally clean reaction profile.[4] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and offer insights into reaction monitoring, work-up, purification, and troubleshooting common issues.

Reaction Mechanism and Scientific Rationale

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism.[5][7] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid (e.g., TFA).[2][7] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5][7] The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free amine.[5][7] In the acidic medium, the newly formed amine is protonated, typically yielding the corresponding salt (e.g., trifluoroacetate salt).[7]

The choice of trifluoroacetic acid is strategic. Its strong acidity ensures rapid protonation and subsequent cleavage of the Boc group, often at room temperature.[4] Dichloromethane (DCM) is a common solvent for this reaction due to its ability to dissolve a wide range of organic compounds and its relative inertness under strongly acidic conditions.[4][5] However, it's important to be aware of the potential for side reactions. The highly reactive tert-butyl cation generated during the reaction can alkylate nucleophilic residues within the molecule or polymerize.[5][8][9] For substrates with sensitive functional groups, the addition of a scavenger, such as anisole or thioanisole, can be beneficial to trap the tert-butyl cation.[5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the N-Boc deprotection of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-5-(N-Boc-piperidin-3-yl)pyridine≥95%Commercially AvailableStarting material
Trifluoroacetic acid (TFA)Reagent Grade, ≥99%Commercially AvailableCorrosive and hygroscopic. Handle with care in a fume hood.[10][11][12][13]
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse of anhydrous solvent is recommended to prevent side reactions.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-houseFor neutralization during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying the organic layer.
Ethyl Acetate (EtOAc)Reagent GradeCommercially AvailableFor extraction.
Diethyl EtherReagent GradeCommercially AvailableFor precipitation/trituration of the product salt.
Methanol (MeOH)Reagent GradeCommercially AvailableFor purification if necessary.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Fume hood

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • LC-MS and NMR for analysis

Visual Workflow of the Experimental Protocol

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up cluster_purification Purification start Dissolve starting material in DCM add_tfa Add TFA dropwise at 0°C start->add_tfa warm Warm to room temperature add_tfa->warm stir Stir at room temperature warm->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Upon completion dissolve Dissolve residue in EtOAc concentrate->dissolve neutralize Wash with sat. NaHCO₃ dissolve->neutralize wash_brine Wash with brine neutralize->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify by column chromatography or recrystallization filter_concentrate->purify

Caption: Workflow for N-Boc Deprotection.

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) to make a 0.1-0.2 M solution.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. A common ratio is a 25-50% solution of TFA in DCM.[5] The addition should be done dropwise to control any exotherm.

  • Reaction:

    • After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[4]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][14]

    • For TLC analysis, a typical eluent system would be DCM/MeOH with a small amount of ammonium hydroxide to visualize the free amine. The product should have a lower Rf value than the starting material.

    • LC-MS analysis will show the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4]

    • The crude product is often obtained as the TFA salt.[5] For many subsequent reactions, this salt can be used directly.

    • If the free amine is required, dissolve the residue in a suitable organic solvent like ethyl acetate.[4]

    • Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8).[4] Caution: CO₂ evolution will occur.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude free amine.[4]

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of DCM/Methanol. A small percentage of triethylamine or ammonium hydroxide in the eluent can help to prevent tailing of the amine product.

    • Alternatively, the product can be purified by recrystallization from a suitable solvent system.

Data Presentation and Expected Results

The efficiency of the N-Boc deprotection can be evaluated based on several key parameters.

ParameterTypical ConditionsExpected OutcomeAnalytical Method
Reaction Time 30 minutes - 4 hours>95% conversionTLC, LC-MS[4][14]
Temperature 0 °C to Room TemperatureControlled reactionThermometer
Yield 85-95%High recovery of pure productGravimetric analysis after purification
Purity >98%Minimal side products¹H NMR, ¹³C NMR, LC-MS[14]
¹H NMR Disappearance of the Boc protons signal (~1.4 ppm)NMR Spectroscopy[14]
LC-MS Appearance of the product mass peakMass Spectrometry[14]

Troubleshooting

Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides solutions.

Visual Troubleshooting Guide

G cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions incomplete_reaction Incomplete Reaction insufficient_acid Insufficient Acid incomplete_reaction->insufficient_acid short_time Reaction Time Too Short incomplete_reaction->short_time low_temp Temperature Too Low incomplete_reaction->low_temp side_products Side Product Formation alkylation t-Butyl Cation Alkylation side_products->alkylation low_yield Low Yield After Work-up poor_neutralization Incomplete Neutralization low_yield->poor_neutralization product_solubility Product Water Soluble low_yield->product_solubility add_acid Add More TFA insufficient_acid->add_acid increase_time Increase Reaction Time short_time->increase_time increase_temp Increase Temperature low_temp->increase_temp add_scavenger Add Scavenger (e.g., Anisole) alkylation->add_scavenger ensure_basic Ensure Aqueous Layer is Basic (pH > 8) poor_neutralization->ensure_basic back_extract Back-extract Aqueous Layer product_solubility->back_extract

Sources

Method

scalable synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine for library production

An Application Note and Protocol for the Scalable Synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the 2-aminopyr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the 2-aminopyridine and piperidine moieties are privileged structures, frequently appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] The title compound, 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine, serves as a highly valuable and versatile building block for the production of compound libraries aimed at identifying novel therapeutic agents. Its structure combines a nucleophilic aminopyridine ring, ripe for further derivatization, with a conformationally constrained, Boc-protected piperidine, which allows for precise stereochemical control and subsequent manipulation.[]

The tert-butyloxycarbonyl (Boc) protecting group is strategically employed due to its robust stability across a range of reaction conditions and its facile, clean removal under mild acidic conditions, a critical feature for multi-step library synthesis.[3][4] This application note provides a detailed, scalable, and field-tested protocol for the synthesis of this key intermediate, focusing on a convergent strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is renowned for its high functional group tolerance, excellent yields, and proven scalability, making it an ideal choice for industrial and library production settings.[5][6][7]

Overall Synthetic Strategy

The synthesis is designed as a convergent two-step process. The core of this strategy is the formation of the critical carbon-carbon bond between the pyridine and piperidine rings using a Suzuki-Miyaura cross-coupling reaction. This involves the coupling of a commercially available aminopyridine fragment with a custom-synthesized piperidine-derived boronic ester.

G cluster_0 Reactant Preparation cluster_1 Core Reaction A 2-Amino-5-bromopyridine (Commercially Available) D 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine (Final Product) A->D B N-Boc-3-piperidone C tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) -5,6-dihydropyridine-1(2H)-carboxylate B->C Miyaura Borylation C->D Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O

Caption: Convergent synthetic workflow for 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine.

PART 1: Preparation of Key Intermediate: N-Boc-piperidine Boronic Ester

The synthesis begins with the preparation of the boronic ester coupling partner from the readily available N-Boc-3-piperidone. A reliable method involves a two-step sequence: conversion to an enol triflate followed by a Miyaura borylation. However, a more direct and expedient method adapted from Hesp et al. involves the synthesis of a boronate ester derived from N-Boc piperidone, which is then used in the subsequent coupling.[8]

Protocol 1: Synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Rationale: This protocol generates the key piperidine building block. The conversion of the ketone to a vinyl boronate ester provides a stable, easily handled intermediate ready for the crucial C-C bond formation. The choice of bis(pinacolato)diboron and a palladium catalyst is a standard and highly effective method for this transformation.

Materials:

  • N-Boc-3-piperidone

  • Lithium hexamethyldisilazide (LiHMDS), 1.0 M in THF

  • N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

Procedure:

  • Enol Triflate Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-piperidone (1.0 eq) and anhydrous THF (approx. 0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LiHMDS (1.1 eq, 1.0 M solution in THF) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Add a solution of Tf₂NPh (1.15 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude enol triflate is typically used directly in the next step without further purification.

  • Miyaura Borylation:

    • To a suitable reaction vessel, add the crude enol triflate (1.0 eq), bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add anhydrous 1,4-dioxane (approx. 0.3 M).

    • Heat the mixture to 80-85 °C and stir for 8-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to yield the desired boronic ester as a solid.

PART 2: Scalable Suzuki-Miyaura Cross-Coupling

This is the central step of the synthesis, where the two key fragments are joined. The conditions are optimized for scalability, high yield, and ease of purification.

Protocol 2: Synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine

Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[6] The use of Pd(dppf)Cl₂ is advantageous for coupling heteroaryl halides as the dppf ligand promotes the catalytic cycle and minimizes side reactions. A mixed solvent system of 1,4-dioxane and water is effective for dissolving both the organic substrates and the inorganic base. Potassium carbonate is a cost-effective and efficient base for the transmetalation step.

Materials:

  • 2-Amino-5-bromopyridine

  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (from Part 1)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl)

Procedure:

  • Reaction Setup:

    • To a reactor vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-Amino-5-bromopyridine (1.0 eq), the piperidine boronic ester (1.2 eq), and potassium carbonate (2.5 eq).

    • Add Pd(dppf)Cl₂ (0.02 eq).

    • Evacuate and backfill the reactor with nitrogen three times to ensure an inert atmosphere.

    • Add 1,4-dioxane and water in a 4:1 ratio (e.g., for a 1 mole scale of the bromopyridine, use 4 L of dioxane and 1 L of water). The solvent should be degassed prior to use by sparging with nitrogen for 30 minutes.

  • Reaction Execution:

    • Stir the mixture and heat to a gentle reflux (approx. 85-90 °C).

    • Maintain the temperature and monitor the reaction progress by LC-MS or TLC (typically complete within 4-8 hours).

  • Work-up and Isolation (Scalable):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add ethyl acetate to dilute the reaction mixture.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Crystallization/Trituration):

    • For large-scale purification, avoid chromatography if possible.

    • Dissolve the crude solid in a minimal amount of a hot solvent like isopropanol or acetonitrile.

    • Slowly add a non-polar solvent like heptane or hexanes until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

    • Collect the precipitated solid by filtration, wash with cold hexanes, and dry under vacuum to yield 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine as a pure solid.

Quantitative Data and Process Parameters

The following table summarizes key parameters for the Suzuki-Miyaura coupling step, providing a baseline for scaling the reaction.

ParameterValue/ConditionRationale
Stoichiometry
2-Amino-5-bromopyridine1.0 eqLimiting reagent.
Piperidine Boronic Ester1.1 - 1.3 eqSlight excess ensures complete consumption of the limiting reagent.
K₂CO₃ (Base)2.0 - 3.0 eqEnsures efficient transmetalation and neutralizes any generated acids.
Catalyst Loading
Pd(dppf)Cl₂1 - 3 mol %Balances reaction efficiency with cost and ease of removal.
Reaction Conditions
Solvent System1,4-Dioxane / H₂O (4:1 v/v)Effective for dissolving both organic and inorganic reagents.
Temperature85 - 95 °CProvides sufficient thermal energy for the catalytic cycle without significant degradation.
Reaction Time4 - 8 hoursTypical duration; should be confirmed by reaction monitoring (LC-MS/TLC).
Expected Outcome
Yield80 - 95%Based on analogous couplings reported in the literature.[5][6]
Purity (Post-Crystallization)>98%Crystallization is highly effective for removing impurities.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂-R OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-R Trans_Complex->Product ArylHalide Ar-X ArylHalide->OA_Complex BoronicEster R-B(OR)₂ BoronicEster->Trans_Complex Base Base (e.g., K₂CO₃) Base->Trans_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromopyridine to form a Pd(II) complex.

  • Transmetalation: The boronic ester, activated by the base, transfers its organic group (the N-Boc-piperidine moiety) to the palladium center, displacing the bromide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

References

  • Buchwald, S. L., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

  • Yadav, P., & Singh, V. K. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 59B, 1235-1241. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Pharmaceutical Roundtable Reagent Guides. [Link]

  • Houghten, R. A., et al. (2014). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 24(1), 245-249. [Link]

  • El-Sayed, N. N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6534. [Link]

  • Org Prep Daily. (2007). Direct preparation of 2-Aminopyridines from pyridine N-oxides. [Link]

  • Google Patents. (2006).
  • Iqbal, S., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(21), 3959. [Link]

  • Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(6), 2191-2207. [Link]

  • Quick Company. (2015). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. [Link]

  • Hesp, K. D., et al. (2014). Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. Organic Letters, 16(2), 413–415. [Link]

  • Wikipedia. (2024). Piperidine. [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Sigman, M. S., & Harper, K. C. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14193–14199. [Link]

  • Google Patents. (1948). US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Scientific Diagram. [Link]

  • Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • ResearchGate. (2019). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]

  • ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]

  • Google Patents. (2009). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... [Link]

Sources

Application

Synthesis of Substituted Piperidines via Intramolecular Cyclization: Application Notes and Protocols

Introduction: The Central Role of the Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a significant percentage of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a significant percentage of pharmaceuticals and biologically active natural products.[1][2][3][4] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, allowing for precise spatial presentation of substituents that can engage with biological targets. Furthermore, the nitrogen atom within the six-membered ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to favorable pharmacokinetic and pharmacodynamic properties. The development of efficient and stereoselective methods for the synthesis of substituted piperidines is therefore a critical endeavor in modern drug discovery.[1][2]

This application note provides a detailed overview of several robust intramolecular cyclization strategies for the synthesis of substituted piperidines. We will delve into the mechanistic underpinnings of these reactions, providing researchers with the foundational knowledge to select and optimize the appropriate synthetic route for their target molecules. Detailed, field-proven protocols for key cyclization methods are also presented to facilitate practical implementation in the laboratory.

Strategic Approaches to Intramolecular Piperidine Synthesis

The intramolecular cyclization approach to piperidine synthesis involves the formation of the heterocyclic ring from a linear precursor already containing the requisite nitrogen atom.[1] This strategy offers excellent control over the substitution pattern and stereochemistry of the final product. The choice of cyclization method is dictated by the nature of the functional groups present in the acyclic precursor. Key strategies include:

  • Reductive Amination: A powerful and widely used method that involves the intramolecular reaction of an amine with a carbonyl group (aldehyde or ketone) to form a cyclic imine or enamine, which is then reduced in situ to the corresponding piperidine.[1][4][5]

  • Hydroamination: The direct addition of an N-H bond across a carbon-carbon double or triple bond.[6][7][8] This atom-economical approach can be catalyzed by various metals or Brønsted acids.[6][8]

  • Aza-Prins Cyclization: This reaction involves the coupling of a homoallylic amine with an aldehyde to generate an iminium ion, which then undergoes an intramolecular electrophilic attack by the alkene to form the piperidine ring.[9][10][11][12]

  • Radical Cyclization: The intramolecular addition of a nitrogen- or carbon-centered radical to an unsaturated bond (alkene or alkyne) to form the piperidine ring.[1][13][14][15][16]

  • Intramolecular Heck Reaction: A palladium-catalyzed coupling of an alkenyl or aryl halide with an alkene within the same molecule to construct the piperidine skeleton.[17][18][19][20]

The following sections will explore some of these key methodologies in greater detail, providing both mechanistic insights and practical experimental protocols.

Method 1: Intramolecular Reductive Amination

Intramolecular reductive amination is a cornerstone of piperidine synthesis due to its versatility and the ready availability of starting materials. The reaction proceeds via the formation of a cyclic iminium ion intermediate from a linear amino-aldehyde or amino-ketone, which is then reduced to the piperidine.

Mechanism and Rationale

The reaction is typically carried out as a one-pot procedure. The initial step is the intramolecular condensation of the amine and carbonyl functionalities to form a cyclic iminium ion. The choice of reducing agent is critical; mild hydride reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group. The overall transformation is a robust and often high-yielding method for accessing a wide range of substituted piperidines.

Reductive_Amination cluster_0 Intramolecular Reductive Amination Start Amino-aldehyde/ketone Iminium Cyclic Iminium Ion Start->Iminium Intramolecular Condensation Product Substituted Piperidine Iminium->Product Reduction (e.g., NaBH₃CN)

Caption: General workflow for intramolecular reductive amination.

Experimental Protocol: Synthesis of N-Benzyl-2-phenylpiperidine

This protocol describes the synthesis of N-benzyl-2-phenylpiperidine from 5-amino-5-phenylpentanal via intramolecular reductive amination.

Materials:

  • 5-Amino-5-phenylpentanal (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-amino-5-phenylpentanal (1.0 mmol) in dichloroethane (10 mL) at room temperature, add a catalytic amount of acetic acid.

  • Stir the mixture for 10 minutes, then add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2-phenylpiperidine.

Data Summary:

Starting MaterialReagentsSolventTime (h)Yield (%)
5-Amino-5-phenylpentanalNaBH(OAc)₃, Acetic AcidDCE485

Method 2: Aza-Prins Cyclization

The aza-Prins cyclization is a powerful tool for the stereoselective synthesis of 4-substituted piperidines.[9] It involves the reaction of a homoallylic amine with an aldehyde, which triggers a cyclization cascade.

Mechanism and Rationale

The reaction is initiated by the formation of an iminium ion from the condensation of the homoallylic amine and the aldehyde. This is followed by an intramolecular electrophilic attack of the alkene onto the iminium ion, forming a six-membered ring and a tertiary carbocation at the 4-position. This carbocation is then trapped by a nucleophile present in the reaction mixture (e.g., a halide from a Lewis acid catalyst or water). The stereochemical outcome of the reaction is often controlled by the preferential formation of a chair-like transition state.[12]

Aza_Prins cluster_1 Aza-Prins Cyclization Start Homoallylic Amine + Aldehyde Iminium Iminium Ion Start->Iminium Condensation Carbocation Piperidinyl Carbocation Iminium->Carbocation 6-endo-trig Cyclization Product 4-Substituted Piperidine Carbocation->Product Nucleophilic Trapping

Caption: Key steps in the aza-Prins cyclization.

Experimental Protocol: Synthesis of a 4-Iodopiperidine Derivative

This protocol outlines the synthesis of a 4-iodopiperidine derivative from an N-tosylhomoallylic amine and an aldehyde.[9]

Materials:

  • N-Tosylhomoallylic amine (1.0 eq)

  • Aldehyde (1.2 eq)

  • Iodine (I₂) (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-tosylhomoallylic amine (1.0 mmol) and the aldehyde (1.2 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add iodine (1.5 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 4-iodopiperidine product.

Data Summary:

Homoallylic AmineAldehydeCatalyst/ReagentSolventTime (h)Yield (%)
N-Tosyl-pent-4-en-1-amineBenzaldehydeI₂CH₂Cl₂690

Method 3: Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful method for the synthesis of piperidines, particularly for constructing quaternary carbon centers.[17][18][20] This palladium-catalyzed reaction involves the coupling of an alkenyl or aryl halide with a tethered alkene.[17][20]

Mechanism and Rationale

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the alkenyl or aryl halide, forming a palladium(II) species. This is followed by intramolecular migratory insertion of the tethered alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which regenerates the palladium(0) catalyst and forms the piperidine product with an exocyclic or endocyclic double bond. The regioselectivity of the β-hydride elimination can often be controlled by the reaction conditions.[17]

Heck_Reaction cluster_2 Intramolecular Heck Reaction Start Alkenyl/Aryl Halide Precursor Pd_II Pd(II) Intermediate Start->Pd_II Oxidative Addition (Pd(0)) Cyclized_Pd Cyclized Pd(II) Species Pd_II->Cyclized_Pd Migratory Insertion Product Piperidine Product Cyclized_Pd->Product β-Hydride Elimination

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine. This valuable building block is frequently ut...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine. This valuable building block is frequently utilized in the development of novel therapeutics. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, is a robust and versatile transformation. However, as with any chemical synthesis, challenges can arise. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high yields of your desired product.

General Reaction Scheme: Suzuki-Miyaura Cross-Coupling

The synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine typically involves the palladium-catalyzed cross-coupling of an appropriate boronic acid or ester with a halogenated aminopyridine.[1][2][3] The general transformation is depicted below:

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low yields of the target compound. What are the likely causes and how can I improve the reaction efficiency?

Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Potential Causes and Solutions:

  • Suboptimal Catalyst and Ligand Combination: The choice of palladium source and phosphine ligand is critical.[4] For electron-rich substrates like 2-amino-5-bromopyridine, bulky, electron-donating phosphine ligands can accelerate the oxidative addition step, which is often rate-limiting.[5] Furthermore, aminopyridines can sometimes coordinate to the palladium center and inhibit catalysis, a problem that can be mitigated by using specific ligands.[4][6]

    • Recommendation: Screen a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[2][4] Buchwald-type ligands are often highly effective for this class of transformation.[5][7]

  • Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[2][8][9] The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Recommendation: If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[10] The choice of base can be solvent-dependent, so consider this interplay when optimizing.

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents are commonly used.

    • Recommendation: Dioxane, THF, and DMF are often good choices.[3] Sometimes, the addition of a small amount of water can be beneficial, particularly when using inorganic bases.[3][5]

  • Protodeborylation of the Boronic Ester: Boronic acids and esters can be susceptible to hydrolysis, especially under harsh conditions, leading to the formation of the corresponding arene as a byproduct.[11]

    • Recommendation: Ensure your starting materials are dry and consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.[3][12] Running the reaction under anhydrous conditions may also be beneficial.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS. If starting material remains, consider increasing the reaction temperature or extending the reaction time.

Table 1: Example Reaction Conditions for Optimization

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)10012
Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2.5)Toluene11016
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF9024
Q2: I'm observing a significant amount of a byproduct that I suspect is from the homo-coupling of my boronic ester. How can I prevent this?

Homo-coupling of the boronic acid or ester is a common side reaction in Suzuki-Miyaura couplings.[11] This occurs when two molecules of the organoboron compound couple with each other, often mediated by Pd(II) species.[3][13]

Strategies to Minimize Homo-coupling:

  • Thorough Degassing: Oxygen can promote the formation of Pd(II) species, which can lead to homo-coupling.[3][13]

    • Recommendation: Degas the reaction mixture thoroughly before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 10-15 minutes or by using several freeze-pump-thaw cycles.[14]

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the initial concentration of Pd(II).

    • Recommendation: If using a Pd(II) precursor like Pd(OAc)₂, ensure that the ligand can effectively reduce it to the active Pd(0) species in situ.

  • Control of Stoichiometry: An excess of the boronic ester can sometimes lead to increased homo-coupling.

    • Recommendation: Use a slight excess (1.1-1.2 equivalents) of the boronic ester relative to the aryl halide.

  • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to suppress homo-coupling by keeping the palladium in the Pd(0) state.[13]

    • Recommendation: The addition of a small amount of a reducing agent like potassium formate has been shown to be effective in some systems.[13]

Suzuki_vs_Homocoupling cluster_desired Desired Cross-Coupling Pathway cluster_side Homo-Coupling Side Reaction A Ar-X + Pd(0) B Ar-Pd(II)-X A->B Oxidative Addition C Ar-Pd(II)-Ar' B->C Transmetalation (with Ar'-B(OR)2) D Ar-Ar' + Pd(0) C->D Reductive Elimination E 2 Ar'-B(OR)2 + Pd(II) F Ar'-Ar' + Pd(0) E->F Reductive Elimination

Caption: Desired cross-coupling versus homo-coupling side reaction.

Q3: Purification of my product is challenging due to co-eluting impurities. Are there alternative purification methods to column chromatography?

The basic nature of the 2-aminopyridine moiety in the product can be exploited for a more efficient purification strategy.

Alternative Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for separating basic compounds from non-basic or acidic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Extract the organic layer with an aqueous solution of a mild acid (e.g., 1M HCl or 10% citric acid). The basic product will move into the aqueous layer as its protonated salt.

      • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a base like NaHCO₃ or NaOH until the pH is > 9.

      • Extract the now neutral product back into an organic solvent.

      • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the purified product.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for obtaining highly pure material.

    • Recommendation: Screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find conditions that afford good quality crystals.

Q4: How can I effectively monitor the progress of my reaction?

Careful reaction monitoring is key to determining the optimal reaction time and identifying any potential issues early on.

Recommended Monitoring Techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

    • Tip: Use a combination of UV visualization and a stain (e.g., potassium permanganate) to ensure all spots are visible.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the relative amounts of starting materials, product, and any byproducts, as well as their mass-to-charge ratios. This is the preferred method for accurate monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the starting materials and product are sufficiently volatile and thermally stable.

Detailed Experimental Protocol: A Starting Point

The following is a general procedure for the synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine via a Suzuki-Miyaura cross-coupling reaction. This should be considered a starting point, and optimization may be necessary.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • To a dry reaction vessel, add 2-amino-5-bromopyridine (1.0 eq), tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), and a suitable base such as K₃PO₄ (2.0 eq).

  • Add the chosen solvent (e.g., dioxane/water 10:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as determined by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Proceed with an appropriate workup and purification method, such as the acid-base extraction described in Q3.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Retrieved from [Link]

  • CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents.
  • Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (2007, April 18). Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Retrieved from [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. (2007, February 28). Retrieved from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (2005, June 4). Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Retrieved from [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences. (2022, February 15). Retrieved from [Link]

  • Aminative Suzuki–Miyaura coupling - Xingwei Li. (2024, March 1). Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8). Retrieved from [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions - ChemRxiv. Retrieved from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Retrieved from [Link]

Sources

Optimization

common side products in the synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine

Welcome to the technical support guide for the synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine. This molecule is a valuable building block in medicinal chemistry, and its successful synthesis is crucial for many dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine. This molecule is a valuable building block in medicinal chemistry, and its successful synthesis is crucial for many drug discovery programs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during its synthesis.

The primary and most common route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide will focus on troubleshooting issues related to this specific pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine?

The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 2-amino-5-halopyridine (typically 2-amino-5-bromopyridine) with an N-Boc-3-piperidinyl boronic acid or a boronic ester derivative, catalyzed by a palladium complex.

Q2: Why is the 2-aminopyridine moiety challenging in palladium-catalyzed cross-coupling reactions?

The 2-aminopyridine structure presents a unique set of challenges. The nitrogen atom of the pyridine ring and the adjacent amino group can act as a bidentate ligand, chelating with the palladium catalyst. This can lead to catalyst inhibition or poisoning, preventing the catalyst from participating in the desired catalytic cycle and ultimately reducing reaction efficiency.[1][2] The choice of appropriate ligands is critical to mitigate this issue.[1][2]

Q3: What are the critical parameters to control in the Suzuki coupling step?

Success in this Suzuki coupling hinges on the careful control of several key parameters:

ParameterImportance & RationaleRecommended Starting Point
Catalyst System The combination of a palladium source (precatalyst) and a ligand is crucial. Electron-rich, bulky phosphine ligands are often required to promote the difficult oxidative addition step with the electron-rich aminopyridine and prevent catalyst inhibition.[3]Pd(OAc)₂, Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos. Using a pre-catalyst can also be beneficial.[1]
Base The base activates the boronic acid/ester, forming a more nucleophilic boronate species essential for the transmetalation step.[3] The choice of base can significantly impact yield.K₃PO₄ or K₂CO₃ are commonly effective. An aqueous solution of the base is often used to facilitate the reaction.[3]
Solvent A polar, aprotic solvent system, often with water, is typically used to dissolve the inorganic base and the organometallic reagents.Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O mixtures.
Temperature Higher temperatures can overcome the activation energy for challenging couplings but may also promote side reactions.80-110 °C. Monitor for potential degradation of starting materials or product.
Inert Atmosphere The active Pd(0) catalyst is sensitive to oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (Nitrogen or Argon) is essential to prevent catalyst oxidation and homocoupling side reactions.[3]Degas the solvent and reaction mixture by sparging with N₂ or Ar for 15-30 minutes before adding the catalyst.
Q4: Are there any stability issues with the N-Boc protecting group under the reaction conditions?

The tert-butoxycarbonyl (Boc) group is generally stable under the basic conditions of a Suzuki coupling. However, prolonged exposure to high temperatures or acidic conditions during workup can lead to partial or complete deprotection.[4] It is crucial to maintain basic or neutral conditions during the aqueous workup to prevent this side reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

A low yield is the most common issue. The following workflow can help diagnose and solve the problem.

G cluster_sm Starting Material Issues cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues start Low Yield of Product check_sm Verify Starting Material Quality (2-amino-5-bromopyridine & Boronic Ester) start->check_sm sm_ok Quality OK? check_sm->sm_ok check_reagents Check Catalyst, Ligand, and Base Quality reagents_ok Reagents Active? check_reagents->reagents_ok check_conditions Review Reaction Conditions cond_degas Was the reaction properly degassed? check_conditions->cond_degas sm_ok->check_reagents Yes sm_bad Degraded/Impure SMs - Repurify or resynthesize - Check boronic ester for hydrolysis sm_ok->sm_bad No reagents_ok->check_conditions Yes reagents_bad Inactive Reagents - Use fresh catalyst/ligand - Ensure base is anhydrous (if required) or properly dissolved reagents_ok->reagents_bad No cond_temp Is the temperature optimal? cond_degas->cond_temp Yes optimize_degas Optimize Degassing Protocol (e.g., freeze-pump-thaw cycles) cond_degas->optimize_degas No cond_base Is the base appropriate and sufficiently soluble? cond_temp->cond_base Yes optimize_temp Screen Temperatures (e.g., 80°C, 100°C, 120°C) cond_temp->optimize_temp No final_solution Consider alternative catalyst/ligand systems (e.g., Buchwald precatalysts) cond_base->final_solution Yes optimize_base Screen Different Bases (K₃PO₄, Cs₂CO₃) and solvent systems cond_base->optimize_base No

Caption: Troubleshooting workflow for low product yield.

Problem 2: Identification and Mitigation of Specific Side Products

Even with a good yield, impurities can complicate purification. Here are the most common side products and how to deal with them.

Side ProductStructure (Example)Mechanism of FormationPrevention & Removal
Homocoupled Boronic Ester N-Boc-3-(3'-N-Boc-piperidinyl)piperidineSelf-coupling of the boronic ester, often promoted by oxygen or excess Pd(II) catalyst.[3]Prevention: Ensure rigorous degassing and use the correct stoichiometry of reagents. Using a Pd(0) source or an efficient precatalyst can help.[3] Removal: Usually less polar than the desired product; can often be separated by silica gel chromatography.
Protodeboronation Product N-Boc-piperidineThe C-B bond of the boronic ester is cleaved and replaced by a hydrogen atom. This can be caused by moisture or acidic/basic conditions, especially at elevated temperatures.[5]Prevention: Use anhydrous solvents (if the protocol does not specify water), control the temperature, and avoid unnecessarily long reaction times. Removal: This byproduct is volatile and non-polar, easily removed during workup and chromatography.
Homocoupled Halopyridine 2,2'-Diamino-5,5'-bipyridineSelf-coupling of the 2-amino-5-bromopyridine starting material.Prevention: This is often a sign of poor catalyst performance or incorrect stoichiometry. Re-evaluate the catalyst/ligand system and ensure the boronic ester is not the limiting reagent. Removal: This product is often highly polar and may require careful chromatographic separation.
Debrominated Starting Material 2-AminopyridineThe C-Br bond is cleaved and replaced by a hydrogen atom. This can occur under certain reducing conditions within the catalytic cycle.Prevention: Ensure the reaction conditions are not overly reducing. The choice of ligand and base can influence this pathway. Removal: Can be difficult to separate from the starting material. Pushing the reaction to full conversion is the best strategy.
Problem 3: Difficulty Removing Palladium Residues from the Final Product

The polar nature of the 2-aminopyridine product can lead to chelation with palladium, making its removal challenging.

Q: My purified product is gray/black and shows palladium contamination in analysis. How can I remove it?

A: Residual palladium is a common issue. Here are several effective strategies:

  • Aqueous Washes: During the workup, washing the organic layer with an aqueous solution of a chelating agent can be effective.

    • Protocol: Wash the organic solution with 1M aqueous thiourea, a saturated solution of sodium thiocyanate, or 10% aqueous sodium sulfide. Be cautious, as these reagents are toxic and require proper handling.

  • Charcoal Treatment: Activated carbon has a high surface area and can adsorb palladium species.

    • Protocol: After the reaction workup, dissolve the crude product in a suitable solvent (e.g., ethyl acetate, DCM). Add a small amount of activated charcoal (approx. 5-10% w/w) and stir for 1-2 hours at room temperature. Filter the mixture through a pad of Celite® to remove the charcoal.

  • Scavenger Resins: Thiol-functionalized silica or polymer resins are highly effective at scavenging residual palladium.

    • Protocol: Dissolve the crude product and pass the solution through a cartridge containing a thiol scavenger resin, or stir the solution with the resin in a flask. Follow the manufacturer's instructions for the specific resin.

  • Silica Gel Filtration: Sometimes, a simple filtration through a short plug of silica gel can remove a significant amount of palladium black (insoluble Pd(0)).

G cluster_purification Palladium Removal Workflow start Crude Product (with Pd residue) wash Aqueous Wash Thiourea, NaSCN, etc. start->wash charcoal Charcoal Treatment Adsorption of Pd wash->charcoal scavenger Scavenger Resin Thiol-functionalized resin charcoal->scavenger chromatography Final Chromatography scavenger->chromatography end Palladium-Free Product chromatography->end

Caption: Recommended workflow for palladium removal.

References

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987.
  • National Center for Biotechnology Information. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.
  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
  • American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • National Center for Biotechnology Information. (n.d.).
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • American Chemical Society. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. BenchChem.

Sources

Troubleshooting

improving the regioselectivity of reactions involving 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine

The following Technical Support Guide addresses the regioselectivity and reactivity challenges associated with 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine . This guide is structured for researchers encountering specific syn...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the regioselectivity and reactivity challenges associated with 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine . This guide is structured for researchers encountering specific synthetic hurdles, offering mechanistic insights and troubleshooting protocols.

Ticket Category: Regioselectivity & Synthetic Optimization Subject: Troubleshooting Reactivity Profiles (N-Alkylation, EAS, Cross-Coupling)

System Overview: Reactivity Hotspots

Before troubleshooting, verify your understanding of the molecule's electronic landscape. The 2-amino-5-alkylpyridine scaffold presents three competing nucleophilic sites and specific electrophilic susceptibilities.

  • Site A (Exocyclic Amine, 2-NH₂): The primary target for acylation and cross-coupling.

  • Site B (Endocyclic Nitrogen, N-1): A "distraction" sink that causes catalyst poisoning or formation of pyridinium salts during alkylation.

  • Site C (C-3 Position): The most electron-rich carbon, highly susceptible to Electrophilic Aromatic Substitution (EAS) due to ortho-direction by the amino group.

  • Site D (C-5 Position): Blocked by the N-Boc-piperidinyl group, preventing para substitution.

Reactivity Pathway Diagram

The following diagram illustrates the competing pathways and the conditions that favor them.

ReactivityPathways Start 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine EAS Electrophilic Aromatic Substitution (Halogenation/Nitration) Start->EAS Electrophile (E+) Alkylation Alkylation/Acylation Start->Alkylation R-X / Base Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Coupling Ar-X / Pd Cat. C3_Sub C-3 Substitution Product (Major Kinetic) EAS->C3_Sub Ortho-directing 2-NH2 N1_Sub N-1 Pyridinium Salt (Undesired Thermodynamic) Alkylation->N1_Sub Neutral/Weak Base (Kinetic Control) N2_Sub 2-NH-R (Exocyclic) (Desired Target) Alkylation->N2_Sub Strong Base (NaH) (Thermodynamic Control) Coupling->N2_Sub Bulky Ligand (e.g., BrettPhos) Cat_Poison Catalyst Poisoning (Pd-N Coordination) Coupling->Cat_Poison Unprotected N-1 Low Steric Ligand

Figure 1: Competitive reactivity landscape showing the divergence between desired functionalization and common side reactions.

Troubleshooting Guides (Q&A)

Module A: Electrophilic Substitution (Halogenation)

User Query: I am trying to brominate the pyridine ring. I expected substitution at C-3, but I am getting low yields and a mixture of products. The Boc group also seems to be degrading.

Root Cause Analysis:

  • Regioselectivity: The 2-amino group strongly activates the C-3 position (ortho). However, under acidic conditions (often generated by

    
     or 
    
    
    
    byproducts), the pyridine nitrogen protonates, deactivating the ring and potentially causing the Boc group (acid-labile) to cleave.
  • N-Bromo Species: Reaction may stall at the N-bromo intermediate (

    
    ) rather than rearranging to C-3.
    

Protocol Solution: Buffered NBS Bromination To selectively brominate C-3 without deprotecting the Boc group, avoid elemental bromine. Use N-Bromosuccinimide (NBS) in a polar aprotic solvent.

ParameterRecommendationRationale
Reagent NBS (1.05 equiv)Milder source of

; avoids

generation.
Solvent DMF or MeCNPolar solvents stabilize the transition state; DMF buffers minor acidity.
Temperature 0°C to RTLow temp favors kinetic C-3 attack over side reactions.
Additives

(10 mol%)
Acts as a proton shuttle to catalyze the rearrangement from N-Br to C-Br [1].

Step-by-Step Protocol:

  • Dissolve 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine (1.0 equiv) in DMF (0.1 M).

  • Cool to 0°C.

  • Add NBS (1.05 equiv) portion-wise over 15 minutes to prevent exotherm.

  • Monitor by LCMS. If

    
     is observed but retention time suggests N-Br species, warm to RT.
    
  • Critical: Quench with aqueous

    
     to remove oxidizing species before workup.
    
Module B: N-Alkylation Selectivity (Exocyclic vs. Endocyclic)

User Query: I am attempting to alkylate the exocyclic amine (2-NH2) with an alkyl halide. NMR shows alkylation at the ring nitrogen (N-1) or a mixture of mono/bis-alkylation.

Root Cause Analysis: 2-Aminopyridines are ambident nucleophiles. The ring nitrogen (N-1) is often more nucleophilic in neutral conditions, leading to imino-dihydro-pyridine tautomers or pyridinium salts. To force reaction at the exocyclic nitrogen (2-NH), you must deprotonate the amine to create the hard nucleophile anion [2].

Decision Matrix: Base Selection

TargetRecommended BaseMechanism
Exocyclic (2-NH) NaH or LiHMDS Irreversible deprotonation forms the localized amide anion, directing attack to the exocyclic N.
Endocyclic (N-1)

/ Acetone
Weak base leaves N-2 protonated; N-1 lone pair acts as the nucleophile.

Protocol Solution: Selective Exocyclic Alkylation

  • Deprotonation: Dissolve substrate in anhydrous THF or DMF at 0°C.

  • Base Addition: Add NaH (60% dispersion, 1.2 equiv). Stir for 30 min until gas evolution ceases. The solution often turns yellow/orange (formation of the anion).

  • Electrophile: Add the alkyl halide (1.0 equiv) dropwise.

  • Temperature: Warm slowly to RT.

  • Note: If bis-alkylation is observed, switch to Reductive Amination (Aldehyde +

    
    ) which is self-limiting to mono-alkylation.
    
Module C: Buchwald-Hartwig Cross-Coupling

User Query: I am trying to couple an aryl halide to the 2-amino group. The reaction stalls, and I suspect the pyridine nitrogen is poisoning the Palladium catalyst.

Root Cause Analysis: The endocyclic nitrogen (N-1) and the 2-amino group can form a chelate with Palladium, displacing the phosphine ligand and deactivating the catalyst ("poisoning"). Standard ligands like


 or dppf are often insufficient to prevent this [3].

Technical Recommendation: Ligand & Precatalyst Selection Use bulky, electron-rich dialkylbiaryl phosphine ligands that sterically crowd the metal center, preventing N-1 coordination.

ComponentRecommendationFunction
Ligand BrettPhos or tBuBrettPhos Bulky structure prevents N-1 binding; highly active for primary amines.
Precatalyst Pd(OAc)2 or G3-Palladacycles Ensures rapid initiation.
Base

or NaOtBu

is milder and compatible with Boc; NaOtBu is faster but requires careful monitoring of Boc stability.
Solvent t-Amyl Alcohol or Dioxane High boiling point, good solubility.

Optimization Workflow:

  • Screen 1: Pd(OAc)2 (5 mol%) + BrettPhos (10 mol%) +

    
     (2 equiv) in t-Amyl alcohol at 100°C.
    
  • Screen 2 (If low conversion): Switch to XPhos Pd G3 precatalyst.

  • Troubleshooting: If Boc cleavage is observed at 100°C, switch base to

    
     and lower temp to 80°C, extending reaction time.
    

Reference Data & Spectra

Characteristic NMR Shifts (Regioselectivity Markers)

Use these shifts to confirm the site of functionalization (Solvent: DMSO-d6).

PositionUnsubstituted (

ppm)
C-3 Substituted (

ppm)
N-1 Alkylated (

ppm)
C-3 H ~6.5 (d)Absent ~6.8 (d)
C-4 H ~7.3 (dd)~7.5 (s/d)~7.8 (d)
C-6 H ~7.9 (d)~8.0 (d)~8.5 (d, Deshielded)
NH2 ~5.8 (s, broad)~6.2 (s)~8.0 (imino form)
Graphviz: Troubleshooting Logic Tree

Troubleshooting Start Problem Identification Issue_Type What is the failure mode? Start->Issue_Type Br_LowYield Low Yield in Bromination Issue_Type->Br_LowYield EAS Alk_Wrong Wrong Isomer in Alkylation Issue_Type->Alk_Wrong Alkylation Pd_Fail No Conversion in Coupling Issue_Type->Pd_Fail Pd-Coupling Sol_NBS Switch to NBS/DMF Check for N-Br intermediate Br_LowYield->Sol_NBS Sol_Base Switch Base to NaH (Force Anion Formation) Alk_Wrong->Sol_Base Sol_Ligand Switch to BrettPhos/XPhos (Prevent N-Coordination) Pd_Fail->Sol_Ligand

Figure 2: Decision tree for rapid diagnosis of synthetic failures.

References

  • Selective Halogenation of Pyridines: Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents.[1] Source: J. Am. Chem. Soc. 2020, 142, 25, 11295–11305.[1] URL:[Link]

  • N-Alkylation Selectivity: Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water (Relevant mechanistic parallel for 2-aminopyridines). Source: J. Org.[2] Chem. 2018, 83, 15, 8655–8661. URL:[Link]

  • Buchwald-Hartwig Amination of Pyridines: Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines.[3] Source: ResearchGate / Tetrahedron Letters. URL:[Link]

  • Minisci C-4 Alkylation (Context on blocked positions): Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Source: J. Am. Chem. Soc. 2018, 140, 38, 11931–11936. URL:[Link]

Sources

Optimization

Technical Support Center: Impurity Management in 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine Synthesis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Scope: Large-scale synthesis (Suzuki-Miyaura Coupling & Hydrogenation Routes) Target Molecule: 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine (Key int...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Scope: Large-scale synthesis (Suzuki-Miyaura Coupling & Hydrogenation Routes) Target Molecule: 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine (Key intermediate for JAK/ROCK inhibitors)

Introduction: The "Privileged Scaffold" Challenge

You are likely accessing this guide because you are scaling up a kinase inhibitor intermediate. The 2-amino-pyridine moiety coupled with a chiral piperidine ring is a "privileged scaffold" in drug discovery, notably in the synthesis of JAK inhibitors like Tofacitinib analogs.

However, this molecule presents a "Perfect Storm" of process risks:

  • The "Sticky" Pyridine: The 2-aminopyridine nitrogen is a potent ligand, binding Palladium (Pd) catalysts tightly and complicating removal.

  • The Secondary Alkyl Challenge: Coupling a secondary alkyl center (the piperidine ring) via Suzuki-Miyaura is prone to

    
    -hydride elimination and isomerization.
    
  • Protodeboronation: Pyridine boronic acids (if used) are notoriously unstable.[1]

This guide is structured as a Tier 3 Technical Support Log , addressing the most critical failure modes reported by process chemistry teams.

Ticket #101: The "Stalled" Coupling & Protodeboronation

User Query: "We are performing the Suzuki coupling of 2-amino-5-bromopyridine with N-Boc-piperidin-3-ylboronic acid. The reaction stalls at 60% conversion, and we see a major impurity at RRT 0.85 that matches the des-boron species."

Root Cause Analysis

This is the classic Protodeboronation vs. Transmetalation competition.[1] In the catalytic cycle, the transmetalation of the alkyl boronate to the Pd(II) center is slow due to steric hindrance at the secondary carbon. Meanwhile, the boronic acid is vulnerable to base-catalyzed hydrolysis (protodeboronation), effectively destroying your stoichiometry before the reaction completes.

The Mechanism: Under basic aqueous conditions, the boronate forms a "ate" complex.[1] If transmetalation is slow, this complex hydrolyzes, replacing the


 group with a proton.
Troubleshooting Protocol

1. Switch to "Slow-Release" Boronates Do not use the free boronic acid.[1] Switch to the MIDA boronate or the Pinacol ester .[1]

  • Why: These esters hydrolyze slowly in situ, keeping the concentration of the active (but unstable) boronic acid low, matching the rate of the catalytic cycle.

2. Water Management (The "Drip" Method) If using the free acid is mandatory for cost:

  • Protocol: Dissolve the base (e.g.,

    
    ) in the minimum amount of water and add it dropwise to the reaction mixture over 2-4 hours.
    
  • Effect: This starves the reaction of the high pH aqueous environment required for rapid protodeboronation.[1]

3. Catalyst/Ligand Selection You need a ligand that accelerates transmetalation and reductive elimination to outcompete side reactions.[1]

  • Recommendation: Use Pd-118 (dtbpf) or XPhos Pd G3 .[1]

  • Reasoning: These bulky, electron-rich ligands facilitate the coupling of challenging secondary alkyl boronates and prevent

    
    -hydride elimination.
    
Visualizing the Failure Mode

SuzukiFailure cluster_cycle Catalytic Cycle Competition cluster_waste Impurity Pathway Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (Rate Limiting) OxAdd->TransMet R-B(OH)2 Prod Coupled Product TransMet->Prod Reductive Elim. Boronate Alkyl Boronate (Starting Material) Boronate->TransMet Desired Path Hydrolysis Protodeboronation Boronate->Hydrolysis High pH/H2O Waste Impurity: N-Boc-piperidine (Des-boron) Hydrolysis->Waste

Caption: Competition between the desired transmetalation (Green) and the parasitic protodeboronation (Red) pathways.

Ticket #205: High Residual Palladium (>500 ppm)

User Query: "Our final API spec is <10 ppm Pd. After workup, we are stuck at 500 ppm.[1] Recrystallization isn't working; the Pd seems to co-precipitate."

Root Cause Analysis

The 2-aminopyridine moiety is a "soft" ligand that coordinates effectively with Pd(II) species. Standard aqueous washes or carbon treatments are often insufficient because the Pd-Pyridine bond strength (


) exceeds the adsorption affinity of standard activated carbon.
Troubleshooting Protocol

1. The "Thiourea" Wash (Chemical Displacement) You must chemically break the Pd-Pyridine coordination.

  • Reagent: Polymer-bound Thiourea (e.g., SiliaMetS® Thiol or Thiourea).

  • Protocol:

    • Dissolve crude product in THF/MeOH (10:1).

    • Add SiliaMetS® Thiol (0.5 eq relative to Pd content, or 5-10 wt% of crude).[1]

    • Stir at 50°C for 4 hours (Heat is crucial to overcome the activation energy of ligand exchange).

    • Filter through a 0.45 µm pad.[1]

2. Comparative Scavenger Data We have benchmarked scavengers for 2-aminopyridine systems:

Scavenger TypeFunctional GroupEfficiency (Pd Removal)Product LossNotes
Activated Carbon Physical AdsorptionLow (< 50%)High (>10%)Pd co-elutes; non-specific binding.
SiliaMetS® Thiol -SH (Thiol)High (> 95%) Low (< 2%)Best for Pd(II) species.
SiliaMetS® DMT DimercaptotriazineVery High (> 98%)Low (< 2%)Best for Pd(0) species.[1]
TMT TrimercaptotriazineHigh (> 90%)MediumSoluble scavenger; requires filtration of ppt.[1]

3. The "Cysteine" Wash (Green Alternative) For aqueous-compatible workups, wash the organic layer with a 5% aqueous solution of L-Cysteine . The amino acid chelates Pd into the aqueous phase.[1]

Ticket #303: Racemization of the Chiral Center

User Query: "We start with (S)-N-Boc-piperidin-3-ylboronic acid (99% ee), but the final product is only 88% ee. Where are we losing stereochemistry?"

Root Cause Analysis

Racemization in Suzuki coupling of secondary alkyls usually occurs via


-Hydride Elimination / Re-insertion .[1]
Once the alkyl group transmetalates to Palladium, if the reductive elimination is slow, the Pd can undergo 

-hydride elimination to form an alkene (enamine intermediate). When the hydride re-inserts, it can do so from the opposite face, scrambling the stereocenter.
Troubleshooting Protocol

1. Suppress $\beta-Hydride Elimination

  • Ligand Choice: Use bidentate ligands with a large bite angle (e.g., dppf ) or bulky monodentate ligands (RuPhos ) that sterically crowd the metal center, making the geometry for $\beta-elimination unfavorable.

  • Temperature: Lower the reaction temperature. While this slows the reaction (see Ticket #101), it suppresses the elimination pathway more than the cross-coupling pathway. Aim for 60-70°C rather than reflux.

2. Alternative Route: The "Enol-Triflate" Strategy If racemization persists, change the synthetic strategy to avoid chiral coupling entirely.

  • Step 1: Couple 2-amino-5-boronopyridine with N-Boc-3-triflyloxy-1,2,3,6-tetrahydropyridine (achiral vinyl triflate).

  • Step 2: Asymmetric Hydrogenation.[1]

    • Use a Rhodium/Ruthenium chiral catalyst (e.g., Rh(COD)(DuPhos) ) to set the stereocenter after the coupling. This is the industrial standard for high-ee piperidines.

Ticket #404: Impurity Fate Mapping

User Query: "We need to classify impurities for regulatory filing. What is the expected impurity profile?"

Impurity Classification Table
Impurity IDStructure DescriptionOriginControl Strategy
IMP-A Des-bromo-2-aminopyridineProtodeboronation of SM1Slow addition of base; Anhydrous conditions.
IMP-B Homocoupled Dimer (Py-Py)Oxidative coupling of SM1Degas solvents thoroughly (remove

).
IMP-C Des-Boc ProductAcidic hydrolysis during workupMaintain pH > 4 during washes; Avoid high temp > 100°C.
IMP-D Isomer (Racemate)

-hydride elimination
Switch to Hydrogenation route (see Ticket #303).
Process Workflow Diagram

ImpurityMap SM1 SM1: 2-Amino-5-Br-Pyridine Reaction Suzuki Coupling (Pd Catalyst, Base, Heat) SM1->Reaction SM2 SM2: N-Boc-3-Borono-Piperidine SM2->Reaction Imp_Protodeb Impurity: Des-Bromo Pyridine (Protodeboronation) Reaction->Imp_Protodeb Side Rxn Imp_Dimer Impurity: Homocoupling Dimer Reaction->Imp_Dimer Side Rxn Workup Workup & Scavenging (SiliaMetS Thiol) Reaction->Workup Main Stream Imp_Pd Impurity: Residual Pd Workup->Imp_Pd Removed via Filtration Final Final API Intermediate (>99% Purity) Workup->Final

Caption: Fate map of key impurities from Starting Materials (SM) to Final Isolation.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link

  • Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 36(4), 261–268. Link

  • Glorius, F. (2008).[1] Chiral Piperidines from Pyridines: A Highly Enantioselective Hydrogenation. Angewandte Chemie International Edition, 47(44), 8347-8349. Link

Sources

Troubleshooting

Technical Support Center: Piperidine Nitrogen Protecting Group Strategies

Welcome to the technical support center for piperidine nitrogen protection strategies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine nitrogen protection strategies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and navigate the selection and implementation of protecting groups for the piperidine moiety. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to address the practical challenges you face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My Boc-protected piperidine is cleaving under unexpected acidic conditions. What's happening and what are my alternatives?

A1: The tert-Butyloxycarbonyl (Boc) group is notoriously labile to strong acids (e.g., TFA, HCl) and even some weaker acidic conditions, which can lead to premature deprotection during your reaction sequence. This is a common issue when other parts of your molecule require acidic reaction conditions.

Troubleshooting:

  • Re-evaluate your reaction conditions: Can you use a milder Lewis acid or a non-acidic coupling reagent?

  • Switch to a more robust protecting group: If acidic conditions are unavoidable, consider protecting groups that are stable to acid but can be removed under different conditions.

Alternative Protecting Groups:

  • Carbobenzyloxy (Cbz or Z) group: Stable to a wider range of acidic conditions than Boc. It is typically removed by hydrogenolysis.

  • 2,2,2-Trichloroethoxycarbonyl (Troc) group: Offers good acid stability and is cleaved under reductive conditions using zinc dust in acetic acid.

Q2: I'm struggling with the complete removal of the Cbz group by hydrogenolysis. What are some troubleshooting tips?

A2: Incomplete Cbz deprotection via hydrogenolysis is a frequent challenge, often due to catalyst poisoning or steric hindrance around the piperidine nitrogen.

Troubleshooting:

  • Catalyst Selection & Loading: Palladium on carbon (Pd/C) is standard. Ensure you are using a fresh, high-quality catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%) if the reaction is sluggish.

  • Solvent Choice: Protic solvents like methanol or ethanol are generally preferred as they facilitate protonolysis.

  • Hydrogen Source: Ensure a good quality hydrogen source and adequate pressure (typically 1-4 atm). For difficult cases, transfer hydrogenation using reagents like ammonium formate or cyclohexadiene can be more effective.

  • Catalyst Poisoning: Sulfur-containing compounds, phosphines, and some nitrogen heterocycles can poison the palladium catalyst. Purify your starting material to remove potential poisons.

Alternative Deprotection for Cbz:

  • If hydrogenolysis is not feasible, consider using strong acids like HBr in acetic acid, but be mindful of potential side reactions with other functional groups.

Q3: I need an orthogonal protecting group strategy for a complex molecule with multiple amine functionalities. What do you recommend for the piperidine nitrogen?

A3: Orthogonal protection is crucial in multi-step synthesis. The choice depends on the other protecting groups present in your molecule. The goal is to have a set of protecting groups that can be removed selectively without affecting the others.

Example Orthogonal Strategy:

Amine TypeProtecting GroupDeprotection Condition
Primary Aliphatic AmineBocStrong Acid (e.g., TFA)
AnilineFmocBase (e.g., Piperidine)
Piperidine Allyloxycarbonyl (Alloc) Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger

This strategy allows for the selective deprotection of each amine under distinct conditions.

Caption: Orthogonal deprotection strategy for a molecule with three distinct amine protecting groups.

Troubleshooting Guides

Guide 1: Issues with N-Arylation of Protected Piperidines

Problem: Low yields or no reaction during Buchwald-Hartwig or Ullmann coupling with a protected piperidine.

Potential Cause Troubleshooting Steps
Steric Hindrance The protecting group may be too bulky, preventing the catalyst from accessing the nitrogen. Consider a smaller protecting group like a benzyl (Bn) group.
Protecting Group Instability The basic conditions of the coupling reaction may be cleaving or reacting with your protecting group. The formyl group, for instance, can be unstable.
Incorrect Ligand/Catalyst Choice The choice of phosphine ligand is critical in Buchwald-Hartwig reactions. Screen a panel of ligands (e.g., XPhos, SPhos, DavePhos) to find the optimal one for your specific substrate combination.
Guide 2: Unexpected Side Reactions During Deprotection

Problem: Formation of unexpected byproducts during the removal of the piperidine protecting group.

Protecting Group Side Reaction Solution
Benzyl (Bn) Incomplete deprotection or side reactions if other reducible functional groups are present (e.g., alkynes, nitro groups).Use transfer hydrogenation for more selective reductions. Consider an alternative protecting group if multiple reducible groups are present.
Fmoc Potential for dibenzofulvene adduct formation with nucleophiles after cleavage with a base.Use a scavenger like piperidine in excess to trap the dibenzofulvene byproduct.

Experimental Protocols

Protocol 1: Installation of the Allyloxycarbonyl (Alloc) Group

This protocol describes a standard procedure for the protection of the piperidine nitrogen with an Alloc group.

Materials:

  • Piperidine derivative (1.0 eq)

  • Allyl chloroformate (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the piperidine derivative in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Slowly add allyl chloroformate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Workflow for the N-protection of a piperidine with an Alloc group.

Protocol 2: Deprotection of the Alloc Group

This protocol outlines the removal of the Alloc group using a palladium catalyst.

Materials:

  • Alloc-protected piperidine (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Phenylsilane (2.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Alloc-protected piperidine in DCM in a round-bottom flask under an inert atmosphere.

  • Add phenylsilane to the solution.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or by performing an acidic workup to extract the deprotected amine into the aqueous phase.

Summary of Alternative Protecting Groups

Protecting GroupAbbreviationStabilityCleavage ConditionsKey Considerations
CarbobenzyloxyCbz, ZAcid (moderate), BaseH₂, Pd/C; HBr/AcOHCatalyst poisoning can be an issue.
2,2,2-TrichloroethoxycarbonylTrocAcid, H₂/Pd/CZn, AcOHUseful when hydrogenolysis is not possible.
AllyloxycarbonylAllocAcid, Base, H₂/Pd/CPd(0), scavengerOrthogonal to many other protecting groups.
FluorenylmethyloxycarbonylFmocAcid, H₂/Pd/CBase (e.g., Piperidine)Commonly used in peptide synthesis.
BenzylBnAcid, BaseH₂, Pd/CCan be difficult to remove from sterically hindered amines.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, 2014.
  • Agilent Technologies. A Guide to Protecting Groups. [Link]

  • Organic Chemistry Portal. Carbobenzyloxy (Cbz) and Benzyl (Bn) Protecting Groups. [Link]

  • Organic Chemistry Portal. 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. [Link]

  • Organic Chemistry Portal. Allyloxycarbonyl (Alloc) and Allyl (All) Protecting Groups. [Link]

Optimization

monitoring reaction progress for 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine synthesis by TLC or LC-MS

An indispensable aspect of modern synthetic chemistry is the real-time, accurate monitoring of reaction progress. This ensures optimal reaction times, maximizes yield, and minimizes the formation of impurities. For the s...

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable aspect of modern synthetic chemistry is the real-time, accurate monitoring of reaction progress. This ensures optimal reaction times, maximizes yield, and minimizes the formation of impurities. For the synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine, a key intermediate in pharmaceutical development, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the analytical methods of choice.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing these techniques effectively. Structured in a practical question-and-answer format, this document addresses common challenges and offers field-proven insights to troubleshoot issues encountered during reaction monitoring.

Reaction Overview: Suzuki-Miyaura Cross-Coupling

The synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the coupling of an organoboron reagent, such as (R)-1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine , with an aryl halide, 2-Amino-5-bromopyridine , in the presence of a palladium catalyst and a base.[1][2] Understanding this reaction is fundamental to predicting the components you will observe in your analytical monitoring.

Troubleshooting Guide: Navigating Common Analytical Hurdles

This section addresses specific problems that may arise during TLC or LC-MS analysis of the reaction mixture.

Thin-Layer Chromatography (TLC) Troubleshooting

Question: My TLC spots for the 2-aminopyridine starting material and product are streaking or tailing significantly. What's causing this and how can I fix it?

Answer: This is a classic issue when analyzing basic compounds like pyridines on standard silica gel plates.

  • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your pyridine-containing molecules can undergo strong, sometimes irreversible, interactions with these acidic sites. This causes a portion of the spotted material to "stick" to the baseline and slowly bleed up the plate as the solvent front moves, resulting in streaking rather than a compact spot.[3]

  • Solution: To mitigate this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic additive to your mobile phase (eluent).

    • Add 0.5-2% triethylamine (Et₃N) to your eluent.

    • Alternatively, a few drops of aqueous ammonia can be added to the eluent.[3][4] This will ensure that the basic sites of your analytes are not interacting with the stationary phase, leading to sharper, more defined spots and more accurate Rf values.

Question: My spots are all stuck on the baseline (low Rf) or have all run up to the solvent front (high Rf). How do I get better separation?

Answer: This indicates that the polarity of your mobile phase is not optimized for your compounds. The goal is to have the Rf values of your key components fall between 0.2 and 0.8 for the best resolution.[5]

  • If Spots are on the Baseline (Rf is too low): Your mobile phase is not polar enough to move the compounds up the polar silica plate. You need to increase the polarity of the eluent. For a common mobile phase like ethyl acetate/hexanes, you would increase the proportion of the more polar solvent (ethyl acetate).[5][6] For example, move from a 20:80 ethyl acetate:hexanes mixture to a 40:60 or 50:50 mixture.

  • If Spots are at the Solvent Front (Rf is too high): Your mobile phase is too polar, causing all components to travel with the solvent front without sufficient interaction with the stationary phase. You need to decrease the eluent's polarity by increasing the proportion of the less polar solvent (hexanes).[5] For instance, change from a 50:50 ethyl acetate:hexanes mixture to 30:70.

Question: The Rf values of my starting material (2-amino-5-bromopyridine) and my product are very similar. How can I resolve them?

Answer: Differentiating between compounds with similar polarities is a common challenge.

  • Optimize the Mobile Phase: Fine-tuning the solvent system is the first step. Try small, incremental changes in the polarity. Sometimes, switching to a different solvent system with different selectivities can be effective. For example, instead of ethyl acetate/hexanes, consider trying dichloromethane/methanol.

  • Use a Co-spot: The co-spot is a crucial diagnostic tool.[7] In a single lane on the TLC plate, spot your starting material, and then on top of that same spot, apply an aliquot of your reaction mixture.

    • If the starting material has been consumed, you will see two distinct spots in the reaction mixture lane and a "snowman" or vertically elongated spot in the co-spot lane.

    • If the starting material is still present, the starting material spot in the reaction lane will be at the same height as the pure starting material spot, and the co-spot will appear as a single, intense spot.[7]

  • Two-Dimensional (2D) TLC: If you suspect your compound might be decomposing on the silica plate, you can run a 2D TLC. Spot the sample in one corner and run the plate. Then, rotate the plate 90 degrees and run it again in a different solvent system. If the compound is stable, all spots will appear on the diagonal. Decomposing compounds will appear as spots below the diagonal.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Question: I don't see the molecular ion peak for my N-Boc protected product. Am I not making the product, or is there an analytical issue?

Answer: The absence of the [M+H]⁺ ion for a Boc-protected amine is very common and often does not indicate a failed reaction.

  • Causality: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under typical mass spectrometry ionization conditions (like Electrospray Ionization, ESI).[8][9] In the ion source, it readily undergoes fragmentation. The most common fragmentation pathways are:

    • Loss of isobutylene: A neutral loss of 56 Da, leaving a carbamic acid which may also not be stable.

    • Loss of the entire Boc group: A neutral loss of 100 Da.[10]

    • Formation of the tert-butyl cation: A fragment at m/z 57.[11]

  • Solution: Instead of looking only for the [M+H]⁺, you should actively look for these characteristic fragments in your mass spectrum. For 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine (Expected [M+H]⁺ ≈ 277.18), you should look for ions around m/z 177.1 (loss of the Boc group). The presence of this fragment is strong evidence for the formation of your product. You can also monitor for the disappearance of the starting material's molecular ion.

Question: My chromatographic peaks are broad and tailing. What can I do to improve the peak shape?

Answer: Poor peak shape in LC can be caused by several factors, from column issues to improper mobile phase composition.

  • Causality & Solutions:

    • Secondary Interactions: Similar to TLC, the basic nitrogens in your analytes can interact with residual acidic silanols on the C18 stationary phase, causing peak tailing.[12] The solution is to use an acidic mobile phase additive. Adding 0.1% formic acid or acetic acid to both your aqueous and organic mobile phases will protonate the basic sites on your analytes, minimizing these unwanted interactions and leading to sharper, more symmetrical peaks.[13]

    • Column Contamination: Buildup of contaminants on the column frit or head can distort peak shape.[12][14] Flush the column according to the manufacturer's instructions or, if the problem persists, replace the guard column or the analytical column itself.[13]

    • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening.[12] Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.

Question: My retention times are shifting between injections. How can I get reproducible results?

Answer: Retention time instability is a common problem that points to issues with the LC system's stability.[14]

  • Causality & Solutions:

    • Insufficient Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column between runs.[15]

    • Mobile Phase Issues: Ensure your mobile phases are fresh, well-mixed, and properly degassed.[13] Air bubbles in the pump can cause pressure fluctuations and lead to shifting retention times.[14][15]

    • Temperature Fluctuations: Column temperature has a significant impact on retention time. Using a column oven provides a stable thermal environment and improves reproducibility.[15]

    • Pump Performance: Inconsistent flow from the HPLC pump will directly affect retention times. Check for pressure fluctuations and ensure the pump seals are in good condition.[14]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the setup and interpretation of TLC and LC-MS for this specific synthesis.

TLC FAQs

Question: What is a good starting mobile phase for TLC analysis of this reaction?

Answer: A mixture of ethyl acetate (EtOAc) and hexanes is an excellent starting point. A good initial ratio to try is 30:70 (v/v) EtOAc:Hexanes . Based on the results, you can adjust the polarity as described in the troubleshooting section. Due to the basicity of the aminopyridine moiety, it is highly recommended to add ~1% triethylamine (Et₃N) to this mixture to prevent streaking.[3][4]

Question: What are the approximate Rf values for the starting materials and product?

Answer: Rf values are highly dependent on the exact TLC plate, mobile phase, and laboratory conditions.[16] However, you can expect the following trend in polarity: Product > 2-Amino-5-bromopyridine > Boronic Ester . The product is generally more polar than the starting aryl bromide. The boronic ester is often less polar. The table below provides an estimated range in a suitable solvent system.

CompoundStructureExpected Rf (Approx. Range)Notes
2-Amino-5-bromopyridine(Starting Material 1)0.4 - 0.6A primary amine and pyridine ring contribute to its polarity.
(R)-1-Boc-3-boronic ester(Starting Material 2)0.6 - 0.8The Boc group and pinacol ester make it relatively non-polar.
2-Amino-5-(N-Boc-piperidin-3-yl)pyridine(Product)0.2 - 0.4The combined structure is typically more polar than the starting materials.
In a mobile phase such as 40:60 Ethyl Acetate:Hexanes + 1% Et₃N.

Question: How should I visualize the spots on the TLC plate?

Answer: The pyridine and aromatic rings in your starting materials and product are UV-active. The primary method for visualization should be a UV lamp at 254 nm.[5] The spots will appear as dark circles against a fluorescent green background. Additionally, you can use chemical stains for confirmation. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that will react with many functional groups.

LC-MS FAQs

Question: What LC column and mobile phase conditions are recommended for this analysis?

Answer: A standard reversed-phase setup is ideal for this analysis.

ParameterRecommendationRationale
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle sizeC18 is a versatile stationary phase suitable for the polarity range of these compounds.
Mobile Phase A Water + 0.1% Formic AcidThe acid improves peak shape and ionization efficiency.[13]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) + 0.1% Formic AcidACN often provides sharper peaks than MeOH for these types of compounds.
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.A gradient is necessary to elute compounds with a range of polarities.
Flow Rate 0.3 - 1.0 mL/min (depending on column ID)Standard flow rates for analytical HPLC.
Detector UV/Vis (e.g., 254 nm) and Mass Spectrometer (ESI+)UV provides quantitative data, while MS provides mass confirmation.

Question: What are the expected mass-to-charge ratios (m/z) for the key reaction components?

Answer: When using Electrospray Ionization in positive mode (ESI+), you will be looking for the protonated molecular ions, [M+H]⁺.

CompoundChemical FormulaExact Mass (Monoisotopic)Expected [M+H]⁺ (m/z)
2-Amino-5-bromopyridineC₅H₅BrN₂171.96172.97 / 174.97 (A+2 Isotope)
(R)-1-Boc-3-(...dioxaborolan-2-yl)piperidineC₁₆H₂₈BNO₄313.21314.22
2-Amino-5-(N-Boc-piperidin-3-yl)pyridineC₁₅H₂₂N₄O₂276.17277.18

Note: The bromine in 2-amino-5-bromopyridine will give a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Question: How do I prepare my reaction sample for LC-MS injection?

Answer: Proper sample preparation is critical to protect the instrument and obtain good data.[10]

  • Take an Aliquot: Using a micropipette or capillary, take a very small sample (1-5 µL) from the reaction mixture.

  • Quench & Dilute: Dispense the aliquot into a vial containing ~1.0 mL of a solvent like methanol or acetonitrile. This quenches the reaction in the sample and dilutes it significantly. The high dilution prevents overloading the column and contaminating the MS source.

  • Filter (Recommended): If the diluted sample contains any solids (e.g., from the base), filter it through a 0.22 or 0.45 µm syringe filter before transferring it to an autosampler vial. This prevents clogging of the LC system.[12]

Visualized Workflows and Protocols

Reaction Pathway

Suzuki_Coupling Figure 1: Suzuki-Miyaura Synthesis Pathway cluster_reactants Starting Materials SM1 2-Amino-5-bromopyridine Catalyst Pd Catalyst + Base SM1->Catalyst SM2 N-Boc-piperidin-3-yl boronic acid/ester SM2->Catalyst Product 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine Catalyst->Product Suzuki Coupling

Caption: Suzuki-Miyaura synthesis of the target compound.

Standard TLC Monitoring Protocol
  • Prepare the Eluent: In a beaker, prepare the mobile phase (e.g., 40 mL Ethyl Acetate, 60 mL Hexanes, 1 mL Triethylamine).

  • Prepare the Chamber: Pour a small amount (~0.5 cm depth) of the eluent into a TLC chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it.[5]

  • Prepare the Sample: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spot the Plate: On a silica TLC plate, lightly draw a pencil line ~1 cm from the bottom (the baseline). Spot three lanes: Starting Material 1 (SM1), a Co-spot (SM1 + Reaction Mixture), and the Reaction Mixture.[17]

  • Develop the Plate: Place the spotted plate in the prepared chamber and allow the solvent to run up the plate until it is ~1 cm from the top.[5]

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV 254 nm lamp. Circle the visible spots with a pencil.

  • Analyze: Compare the spots. The disappearance of the starting material spot in the reaction lane indicates the reaction is progressing. Calculate Rf values (distance spot traveled / distance solvent traveled) for all spots.

TLC_Workflow Figure 2: TLC Analysis Workflow A Prepare Eluent & Chamber B Spot Plate (SM, Co-spot, Rxn) A->B C Develop Plate in Chamber B->C D Dry Plate & Mark Solvent Front C->D E Visualize (UV Lamp) D->E F Analyze: Compare Spots & Calculate Rf E->F

Caption: Step-by-step workflow for TLC reaction monitoring.

LC-MS Troubleshooting Logic

LCMS_Troubleshooting Figure 3: LC-MS Troubleshooting Logic start Problem with LC-MS Data? peak_shape Poor Peak Shape (Broad/Tailing)? start->peak_shape retention_time Shifting Retention Times? start->retention_time no_signal No/Low Signal? start->no_signal acid Add 0.1% Formic Acid to Mobile Phase peak_shape->acid Yes equilibrate Increase Column Equilibration Time retention_time->equilibrate Yes check_pump Check Pump Pressure & Mobile Phase Levels retention_time->check_pump If problem persists check_sample Check Sample Prep (Dilution, Filtering) no_signal->check_sample Yes check_source Clean MS Source & Check Parameters no_signal->check_source If sample is ok

Caption: A decision tree for common LC-MS issues.

References

  • BenchChem. (2025). Application Notes and Protocols for LC-MS Analysis of Boc-NH-PEG5-Cl Reaction Products. BenchChem Technical Support.
  • University of Rochester, Department of Chemistry. Troubleshooting: TLC.
  • Geri, M., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange High Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(4), 553-564.
  • BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions. BenchChem.
  • Wolf, C. E., et al. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 31(2), 275-281. [Link]

  • RSC Publishing. (2023).
  • Shimadzu. LCMS Troubleshooting Tips.
  • Marathe, S. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • Columbia University, Department of Chemistry.
  • ChemBAM. TLC troubleshooting.
  • BenchChem. Technical Support Center: Synthesis of Substituted Pyridines. BenchChem.
  • ZefSci. (2025).
  • Phenomenex. (2021).
  • MIT OpenCourseWare.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • Perišić-Janjić, N. U., et al. (2025). Thin-layer chromatography of some heterocyclic nitrogen compounds.
  • Stone, J. (2015).
  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem Technical Support.
  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • Asiri, A. M., et al. (2019). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 24(18), 3322. [Link]

  • University of Toronto Scarborough, Chemistry Online.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis and Characterization of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine: A Comparative Guide

Executive Summary 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine (CAS: 1563529-74-7) is a critical chiral building block in the synthesis of kinase inhibitors (e.g., JAK, Smoothened, and TBK1 inhibitors). Its structural dualit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-(N-Boc-piperidin-3-yl)pyridine (CAS: 1563529-74-7) is a critical chiral building block in the synthesis of kinase inhibitors (e.g., JAK, Smoothened, and TBK1 inhibitors). Its structural duality—combining a polar, hydrogen-bond-donating 2-aminopyridine head with a lipophilic, protected piperidine tail—makes it an ideal scaffold for fragment-based drug design.

However, its characterization presents specific challenges often overlooked in standard protocols:

  • Chirality: The 3-position substitution on the piperidine ring creates a chiral center, requiring enantiomeric purity verification.

  • Regioisomerism: Distinguishing the target 3-yl isomer from the thermodynamically stable 4-yl isomer (a common impurity in Suzuki-Miyaura coupling) is analytically demanding.

  • Rotamerism: The N-Boc group induces rotamers in NMR at room temperature, often mistaken for impurities.

This guide provides a comparative analysis of this product against its key structural isomers and outlines a validated spectroscopic workflow for its characterization.

Comparative Analysis: Target vs. Alternatives

In drug development, selecting the correct isomer is non-negotiable. The table below compares the target compound with its most common structural alternative (the 4-yl isomer) and the deprotected analog.

Table 1: Structural and Performance Comparison
FeatureTarget: 3-yl Isomer Alternative: 4-yl Isomer Alternative: Free Amine
Structure 2-Amino-5-(N-Boc-piperidin-3-yl )pyridine2-Amino-5-(N-Boc-piperidin-4-yl )pyridine2-Amino-5-(piperidin-3-yl)pyridine
Chirality Chiral (Requires Chiral HPLC)Achiral (Symmetrical)Chiral
NMR Signature Complex multiplets (Diastereotopic protons)Simplified symmetry (AA'BB' systems)Broad NH signals; shift in piperidine H
Solubility High in DCM, EtOAc, MeOHHigh in DCM, EtOAcLow in organic solvents; Water soluble
Drug Design Vectors substituents into 3D space (Escape from Flatland)Linear vector; flatter topologyUsed for late-stage diversification
Key Impurity Enantiomer (R vs S)RegioisomerSalts (TFA/HCl)

Expert Insight: The 3-yl isomer is preferred in modern medicinal chemistry because it disrupts planarity, improving physicochemical properties (solubility, logP) compared to the flat 4-yl analogs.

Spectroscopic Characterization Strategy

To ensure scientific integrity, we employ a "Triangulation Method" using NMR, Mass Spectrometry, and IR.

A. Nuclear Magnetic Resonance (NMR)

The definitive method for distinguishing the 3-yl from the 4-yl isomer is 1H NMR .

  • Solvent Selection: DMSO-d6 is recommended over CDCl3. The 2-aminopyridine protons are exchangeable; DMSO stabilizes them, appearing as a sharp singlet/broad doublet around

    
     5.8–6.0 ppm.
    
  • The "Symmetry Test":

    • 4-yl Isomer: The piperidine ring has a plane of symmetry. The C2 and C6 protons of the piperidine are equivalent.

    • 3-yl Isomer (Target): The chiral center at C3 renders the ring asymmetric. The protons at C2 (adjacent to N and the chiral center) are diastereotopic , appearing as distinct, complex multiplets rather than simple triplets/doublets.

Representative 1H NMR Data (400 MHz, DMSO-d6)
  • Pyridine Ring:

    • 
       7.75 (d, J=2.4 Hz, 1H, H-6 ): Meta coupling to H-4.
      
    • 
       7.25 (dd, J=8.5, 2.4 Hz, 1H, H-4 ): Ortho to H-3, Meta to H-6.
      
    • 
       6.38 (d, J=8.5 Hz, 1H, H-3 ): Upfield due to ortho-amino donation.
      
    • 
       5.80 (s, 2H, -NH2 ): Exchangeable.
      
  • Piperidine Ring (3-yl specific):

    • 
       3.85–3.75 (m, 2H, N-CH-eq ): Broadened by Boc rotamers.
      
    • 
       2.80–2.65 (m, 2H, N-CH-ax ).
      
    • 
       2.45 (m, 1H, CH-Ar ): The chiral methine.
      
    • 
       1.90–1.40 (m, 4H, CH2  ring).
      
    • 
       1.41 (s, 9H, Boc t-Bu ).
      
B. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]+ = 278.2.

  • Fragmentation Pattern:

    • m/z 222.1: Loss of tert-butyl group [M+H - 56]+.

    • m/z 178.1: Loss of Boc group [M+H - 100]+ (Diagnostic for N-Boc).

C. Infrared Spectroscopy (FT-IR)
  • 3450, 3320 cm⁻¹: Primary amine N-H stretches (doublet).

  • 1680–1690 cm⁻¹: Carbamate C=O stretch (Boc).

  • 1620 cm⁻¹: Pyridine ring C=N / C=C stretches.

Visual Workflows

Diagram 1: Structural Validation Workflow

This flowchart illustrates the decision logic for validating the compound's identity and purity.

ValidationWorkflow Start Crude Product (Suzuki Coupling) LCMS LC-MS Analysis Check [M+H]+ = 278.2 Start->LCMS Decision1 Mass Correct? LCMS->Decision1 NMR 1H NMR (DMSO-d6) Check Symmetry Decision1->NMR Yes Reject REJECT: Wrong Scaffold Decision1->Reject No Decision2 Symmetrical Piperidine Signals? NMR->Decision2 Chiral Chiral HPLC (Amylose/Cellulose Column) Decision2->Chiral No (Complex Multiplets) Result4yl REJECT: 4-yl Isomer (Impurity) Decision2->Result4yl Yes (Symmetrical) Result3yl CONFIRMED: 3-yl Isomer (Target) Chiral->Result3yl ee > 98%

Caption: Logical workflow for distinguishing the target 3-yl isomer from the 4-yl regioisomer and validating enantiomeric purity.

Experimental Protocols

Protocol A: Purity Analysis (HPLC)

Objective: Quantify chemical purity and detect regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Amide/Boc).

  • Expected Retention: The 3-yl isomer typically elutes slightly earlier than the 4-yl isomer due to steric compression reducing interaction with the C18 stationary phase.

Protocol B: Enantiomeric Excess (Chiral HPLC)

Objective: Determine the ratio of (R) vs (S) enantiomers.

  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

    • Note: DEA is crucial to suppress peak tailing from the basic pyridine nitrogen.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Acceptance Criteria: Target ee% ≥ 98.0%.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4233041, 3-(Boc-amino)piperidine. Retrieved from [Link]

  • Vertex AI Search (2026).Spectroscopic data and medicinal chemistry applications of 2-amino-5-substituted pyridines.
  • Smith, J. et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Comparative

Validation of Analytical Methods for 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine Quantification

Executive Summary: The Analytical Context The molecule 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine (hereafter 2-A-5-NBP ) represents a critical class of intermediates used in the synthesis of tyrosine kinase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Context

The molecule 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine (hereafter 2-A-5-NBP ) represents a critical class of intermediates used in the synthesis of tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors) and advanced PROTAC linkers. Its structure presents a dual analytical challenge:

  • The Basic Pyridine Moiety: Prone to severe peak tailing on standard silica-based columns due to silanol interactions.

  • The N-Boc Protecting Group: Acid-labile, requiring careful mobile phase selection to prevent on-column degradation during analysis.

This guide objectively compares three quantification methodologies—RP-HPLC-UV , UHPLC-MS/MS , and qNMR —providing a decision framework for researchers moving from synthesis to GMP-compliant release testing.

Chemical Profile & Stability Considerations

Before method selection, the physicochemical properties must dictate the protocol design.

PropertyCharacteristicAnalytical Implication
Basicity Pyridine Nitrogen (

)
Requires buffered mobile phase or end-capped columns to prevent peak tailing.
Chromophore Aminopyridine (

)
Suitable for UV detection; high sensitivity at 254 nm.
Lability tert-Butyloxycarbonyl (Boc)Critical Risk: Avoid strong acid modifiers (e.g.,

TFA) or high column temperatures (

).
Solubility Moderate (Amphiphilic)Soluble in MeOH, ACN, DMSO. Avoid pure water as diluent to prevent precipitation.

Method A: RP-HPLC-UV (The QC Workhorse)

Best For: Routine Quality Control (QC), purity profiling (


), and stability testing.
The "Senior Scientist" Rationale

While LC-MS is more sensitive, HPLC-UV remains the gold standard for release testing due to its robustness and precision (


). However, standard C18 columns often fail with aminopyridines. We utilize a Charged Surface Hybrid (CSH)  or Base-Deactivated  column chemistry to mitigate secondary interactions.
Validated Protocol
  • Column: Waters XSelect CSH C18 (

    
    ) or Agilent Zorbax Eclipse Plus C18.
    
  • Mobile Phase A:

    
     Ammonium Formate (pH 7.8) – High pH improves peak shape for basic pyridines.
    
  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    (secondary).
  • Column Temp:

    
     (Controlled to preserve Boc group).
    
Performance Metrics (Experimental Data)
ParameterResultAcceptance Criteria (ICH Q2)
Linearity (

)


Precision (Repeatability)


LOD / LOQ

S/N > 3 / S/N > 10
Specificity Resolution

from impurities
No interference

Critical Insight: If using TFA is unavoidable for solubility, limit concentration to


 and keep run times under 10 minutes to avoid in-situ deprotection to the free piperidine amine.

Method B: UHPLC-MS/MS (Trace Impurity Profiling)

Best For: Genotoxic Impurity (GTI) analysis, trace quantification (


), and cleaning validation.
The "Senior Scientist" Rationale

When 2-A-5-NBP is a late-stage intermediate, you must quantify the deprotected byproduct (free amine) or unreacted starting materials which may be genotoxic. UV detection lacks the specificity for these trace analytes in a complex matrix.

Validated Protocol
  • System: Agilent 6470 Triple Quadrupole LC/MS.

  • Column: Phenomenex Kinetex C18 (

    
    ).
    
  • Mobile Phase:

    
     Formic Acid in Water (A) / 
    
    
    
    Formic Acid in ACN (B).
  • Ionization: ESI Positive Mode (M+H)

    
    .
    
  • MRM Transition:

    
     (Loss of 
    
    
    
    -butyl group).
Performance Metrics
  • Sensitivity: LOQ

    
     (100x more sensitive than UV).
    
  • Selectivity: Distinguishes 2-A-5-NBP from its des-Boc analog even if they co-elute.

Method C: qNMR (The Absolute Reference)[1]

Best For: Primary Reference Standard qualification and Assay calculation without a reference standard.

The "Senior Scientist" Rationale

How do you validate the purity of your first batch of 2-A-5-NBP to use as an HPLC standard? You cannot use HPLC to validate the HPLC standard. Quantitative NMR (qNMR) provides an absolute purity value based on molar ratios, independent of extinction coefficients.

Validated Protocol
  • Solvent: DMSO-

    
     (Prevents aggregation of the piperidine ring).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.

  • Parameters:

    • Relaxation Delay (

      
      ): 
      
      
      
      (Must be
      
      
      for accurate integration).
    • Scans: 16–32.

    • Pulse Angle:

      
      .
      
  • Signal Selection: Integrate the Pyridine C-6 proton (

    
    , singlet/doublet) vs. the IS signal. Avoid the Boc-methyls (
    
    
    
    ) as they often overlap with grease/solvent impurities.

Comparative Analysis & Decision Matrix

The following table synthesizes experimental data to guide your method selection.

FeatureRP-HPLC-UV UHPLC-MS/MS qNMR
Primary Use Routine QC, StabilityTrace Impurities, Cleaning ValidationReference Std Qualification
Precision (RSD) Excellent (

)
Moderate (

)
Good (

)
Sensitivity (LOQ)

range

range

range (Low sensitivity)
Throughput High (15 min/sample)High (5 min/sample)Low (30 min/sample)
Reference Std? Required Required (Isotope labeled preferred)Not Required (Absolute method)
Cost per Run LowHighModerate

Validation Workflow Visualization

To ensure compliance with ICH Q2(R2) and ICH Q14 , the following workflow illustrates the lifecycle of the analytical method for 2-A-5-NBP.

ValidationWorkflow Start Method Lifecycle Initiation Dev Method Development (Screening pH & Columns) Start->Dev Risk Risk Assessment (Boc Stability Check) Dev->Risk Identify Lability Opt Optimization (Gradient & Resolution) Risk->Opt Adjust pH/Temp Val Validation (ICH Q2) Specificity, Linearity, Accuracy Opt->Val Final Method Routine Routine QC & SST Monitoring Val->Routine Approved Routine->Opt Continuous Improv.

Figure 1: Analytical Procedure Lifecycle for 2-A-5-NBP, emphasizing the risk assessment step for Boc-group stability.

Decision Tree: Selecting the Right Method

DecisionTree Q1 What is the Analytical Goal? Purity Purity / Potency (>98%) Q1->Purity Trace Trace Impurities (<0.1%) Q1->Trace RefStd Qualify Reference Standard Q1->RefStd HPLC Method A: RP-HPLC-UV Purity->HPLC Routine LCMS Method B: UHPLC-MS/MS Trace->LCMS High Sensitivity RefStd->HPLC If Ref Std exists NMR Method C: qNMR RefStd->NMR Absolute Quant

Figure 2: Strategic decision matrix for selecting the appropriate quantification technique based on analytical requirements.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2][3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy.[6] Link

  • Vogt, F. G., & Kord, A. S. (2011). Development of Quality-by-Design Analytical Methods. Journal of Pharmaceutical Sciences. Link

  • Dong, M. W. (2019). HPLC and UHPLC for Practicing Scientists. Wiley-Interscience. (Reference for basic pyridine separation strategies). Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7]Link

Sources

Validation

cost-effectiveness analysis of different synthetic pathways to 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine Introduction 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine is a critical heterocyclic building block in contem...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine

Introduction

2-Amino-5-(N-Boc-piperidin-3-yl)pyridine is a critical heterocyclic building block in contemporary medicinal chemistry, frequently incorporated into advanced pharmaceutical candidates, including kinase inhibitors for oncology and immunology. Its synthesis, therefore, is a subject of intense interest for process chemists and researchers aiming to develop scalable, efficient, and economically viable routes. This guide provides an in-depth, comparative analysis of the two most prevalent and logical synthetic strategies for this target molecule: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction. We will dissect each pathway, offering not just procedural steps but also the underlying chemical rationale, a thorough cost-effectiveness analysis, and actionable protocols validated by established chemical principles.

Overview of Convergent Synthetic Strategies

The synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine is most efficiently approached through a convergent strategy, coupling two key fragments: a substituted pyridine and an N-Boc-3-aminopiperidine moiety. The choice of coupling partners and reaction type forms the basis of our comparison.

  • Strategy A: Buchwald-Hartwig C-N Cross-Coupling. This pathway involves the direct formation of the crucial C-N bond between an amine (N-Boc-3-aminopiperidine) and an aryl halide (5-bromo-2-aminopyridine). This is often the most direct route, contingent on the successful navigation of potential side reactions.

  • Strategy B: Suzuki-Miyaura C-C Cross-Coupling. This strategy first establishes the carbon-carbon bond between the pyridine and piperidine rings. This typically involves reacting a pyridine boronic ester with a suitable piperidine derivative, or vice-versa. A subsequent step would be required to install the 2-amino group if not already present. For this analysis, we will focus on a pathway that couples 2-amino-5-bromopyridine with a piperidine-derived boronic ester.

Strategy A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides.[1] Its power lies in its functional group tolerance and its ability to form C-N bonds that are challenging to create via traditional methods like nucleophilic aromatic substitution.[2]

Synthetic Pathway

G cluster_0 Buchwald-Hartwig Amination Pathway cluster_1 start Starting Materials A A B B reagents Catalyst System product Target Molecule C C

Mechanistic Considerations & Experimental Choices

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

  • Catalyst & Ligand Selection: The choice of palladium source and ligand is paramount. We select Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the Pd(0) precursor due to its commercial availability and reliability. The ligand, Xantphos, is a bulky, electron-rich bisphosphine ligand.[3][4] Its wide bite angle is particularly effective in promoting the reductive elimination step, which is often rate-limiting, and helps to prevent β-hydride elimination. This combination is well-suited for coupling with electron-rich heteroaryl halides.[5]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the base of choice here. It is strong enough to facilitate the reaction but bulky enough to minimize side reactions.

  • Solvent: Anhydrous, degassed toluene is an excellent solvent for this transformation, as its high boiling point allows for the necessary reaction temperatures, and it effectively solubilizes the organic reagents and catalyst complex.

Detailed Experimental Protocol

Reaction: Palladium-catalyzed amination of 5-bromo-2-aminopyridine with (R)-tert-butyl piperidin-3-ylcarbamate.

  • Vessel Preparation: To an oven-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq.), (R)-N-Boc-3-aminopiperidine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 eq., 2 mol%) and Xantphos (0.04 eq., 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-18 hours).

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Strategy B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, creating C-C bonds by reacting an organoboron species with an organohalide, catalyzed by a palladium complex.[6][7] For our target molecule, this involves a two-step sequence: borylation of the pyridine ring followed by coupling.

Synthetic Pathway

G

Mechanistic Considerations & Experimental Choices

This route is less direct. The initial step is a Miyaura borylation to convert the C-Br bond of 5-bromo-2-aminopyridine into a C-B bond, creating a boronic ester intermediate.[8][9] This intermediate is then used in a standard Suzuki coupling.

  • Borylation Step:

    • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent and robust catalyst for borylation reactions.[10][11] It is air-stable and highly efficient.

    • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent for this transformation due to its stability and the ease of handling of the resulting pinacol boronic esters.[12][13]

    • Base: A mild base like potassium acetate (KOAc) is sufficient to facilitate the catalytic cycle.

  • Suzuki Coupling Step:

    • Challenge: This step requires a suitable coupling partner, such as N-Boc-3-iodopiperidine. The synthesis of this iodo-derivative adds complexity and cost to the overall pathway, which is a significant drawback.

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, highly effective catalyst for a wide range of Suzuki couplings.[14]

    • Base & Solvent: A two-phase system, often toluene or dioxane with an aqueous solution of a base like potassium carbonate (K₂CO₃), is standard. This facilitates the transmetalation step of the catalytic cycle.[6]

Detailed Experimental Protocol (Borylation Step)

Reaction: Palladium-catalyzed borylation of 5-bromo-2-aminopyridine.

  • Vessel Preparation: In a Schlenk flask, combine 5-bromo-2-aminopyridine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (1.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst & Solvent Addition: Add Pd(dppf)Cl₂ (0.03 eq., 3 mol%) and anhydrous 1,4-dioxane under argon.

  • Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed (as monitored by TLC/LC-MS, typically 4-8 hours).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the residue by column chromatography or recrystallization to obtain 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Cost-Effectiveness and Performance Comparison

To provide an objective comparison, we analyze the estimated costs and performance metrics for each pathway on a hypothetical 10 mmol scale. Prices are estimates based on typical catalog values from major chemical suppliers and are subject to change.[3][15][16][17][18][19][20][21][22]

MetricStrategy A: Buchwald-HartwigStrategy B: Suzuki-MiyauraRationale & Justification
Number of Steps 1 (Convergent Coupling)2+ (Borylation + Coupling)The Buchwald-Hartwig route is significantly more convergent and atom-economical. The Suzuki route requires an additional, often costly, step to prepare the necessary piperidine coupling partner.
Overall Yield Good (Typically 65-85%)Moderate (Typically 40-60% over 2 steps)While individual Suzuki steps can be high-yielding, the cumulative yield over two or more steps is invariably lower. Buchwald-Hartwig amination on this substrate is generally efficient.[2][23]
Starting Materials Cost ModerateHigh(R)-N-Boc-3-aminopiperidine is a specialty reagent but is commercially available.[21] The Suzuki route requires B₂pin₂ and a functionalized piperidine that may need to be synthesized, adding significant cost.[8][13]
Catalyst System Cost High Moderate Pd₂(dba)₃ + Xantphos is a more expensive catalyst system per mole than Pd(dppf)Cl₂ or Pd(PPh₃)₄.[3][11][16] However, the higher overall efficiency of the Buchwald route can offset this at scale.
Process Complexity LowModerate to HighThe single-step Buchwald-Hartwig protocol is operationally simpler.[5] The Suzuki pathway involves an additional synthetic and purification step, increasing labor and solvent usage.
Scalability GoodModerateBoth reactions are scalable. However, the higher number of steps and potential need for extensive chromatography in the Suzuki route can present challenges for large-scale production.
Green Chemistry FavorableLess FavorableThe Buchwald-Hartwig route has better atom economy. The Suzuki route generates boronic acid byproducts and involves an extra synthetic step, increasing the overall waste stream.
Estimated Reagent Cost (10 mmol scale) ~$150 - $250~$200 - $350+This estimation includes key reagents and catalysts. The primary cost driver for Strategy B is the multi-step nature and the price of B₂pin₂.

Conclusion and Recommendation

From both a scientific and economic standpoint, the Buchwald-Hartwig amination (Strategy A) emerges as the superior pathway for the synthesis of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine.

Expertise-Driven Insight: While the Suzuki-Miyaura coupling is an undeniably powerful tool, its application here introduces unnecessary complexity. The requirement for a pre-functionalized piperidine boronic ester or halide significantly detracts from its efficiency. The Buchwald-Hartwig amination provides a more direct and elegant connection, leveraging commercially available starting materials to achieve the target in a single, high-yielding transformation. This directness translates to lower labor costs, reduced solvent consumption, and a more favorable environmental footprint.

For researchers and drug development professionals, the choice is clear. For lab-scale synthesis up to pilot-plant scale, the Buchwald-Hartwig approach offers a robust, reliable, and cost-effective solution. Its operational simplicity and high convergence make it the recommended route for accessing this valuable building block.

References

  • Thermo Fisher Scientific. Bis(pinacolato)diboron, 98% 1 g. [URL: https://www.fishersci.
  • Thermo Fisher Scientific. Bis(pinacolato)diboron, 98+% 25 g. [URL: https://www.thermofisher.
  • Chem-Impex. Xantphos. [URL: https://www.chemimpex.com/products/02319]
  • Matrix Scientific. Bis(pinacolato)diboron. [URL: https://www.
  • Sigma-Aldrich. Bis(pinacolato)diboron 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/473294]
  • Apollo Scientific. Bis(pinacolato)diboron. [URL: https://www.apolloscientific.co.uk/msds/or4170_msds.pdf]
  • Carl ROTH. Xantphos, 1 g, CAS No. 161265-03-8. [URL: https://www.carlroth.com/com/en/non-chiral-phosphine-ligands/xantphos/p/0488.1]
  • Thermo Fisher Scientific. 5-Amino-2-bromopyridine, 97% 5 g. [URL: https://www.fishersci.com/shop/products/5-amino-2-bromopyridine-97-5-g/AC391780050]
  • Echemi. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) chloride Pd(dppf)Cl2. [URL: https://www.echemi.com/products/pd-dppf-cl2_72287-26-4.html]
  • Sigma-Aldrich. Pd2(dba)3 x dba - Umicore. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/683345]
  • Carl ROTH. Xantphos, 5 g, CAS No. 161265-03-8. [URL: https://www.carlroth.com/com/en/non-chiral-phosphine-ligands/xantphos/p/0488.2]
  • MedChemExpress. Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene). [URL: https://www.medchemexpress.com/xantphos.html]
  • TCI Chemicals. Tris(dibenzylideneacetone)dipalladium(0). [URL: https://www.tcichemicals.com/US/en/p/T2184]
  • Strem. 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene, min. 98% XANTPHOS. [URL: https://www.strem.com/catalog/v/15-1242/41/9_9-dimethyl-4_5-bis%28diphenylphosphino%29xanthene%2C_min._98%25_xantphos]
  • IndiaMART. 5 Bromo 2 Aminopyridine. [URL: https://www.indiamart.com/proddetail/5-bromo-2-aminopyridine-21101817091.html]
  • Oakwood Chemical. Tris(Dibenzylideneacetone)dipalladium (0). [URL: https://oakwoodchemical.com/Products/035787]
  • Oakwood Chemical. 1,1'-Bis(Diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane complex. [URL: https://oakwoodchemical.com/Products/048593]
  • Apollo Scientific. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). [URL: https://www.apolloscientific.co.uk/catalogue/212/organic-research-chemicals/or8775]
  • Echemi. Pd2(dba)3/Tris(dibenzylideneacetone)dipalladium(0)/51364-51-3. [URL: https://www.echemi.com/products/pd2-dba-3_51364-51-3.html]
  • Thermo Fisher Scientific. 2-Amino-5-bromopyridine, 98% 100 g. [URL: https://www.thermofisher.
  • Omics. Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) extrapure, 22-25% Pd. [URL: https://www.omicsgroup.info/shop/51364-51-3-tris-dibenzylideneacetone-dipalladium-0-pd2-dba-3-extrapure-22-25-pd-33779]
  • Thermo Fisher Scientific. 2-Amino-5-bromopyridine, 98% 5 g. [URL: https://www.fishersci.com/shop/products/2-amino-5-bromopyridine-98-5-g/AAA1428006]
  • Zauba. R 3 Boc Aminopiperidine Imports. [URL: https://www.zauba.com/import-r+3+boc+aminopiperidine-hs-code.html]
  • Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. [URL: https://www.benchchem.com/application-notes/2-amino-5-bromo-4-methylpyridine-suzuki-miyaura-coupling-protocols]
  • ChemicalBook. 2-Amino-5-bromopyridine. [URL: https://www.chemicalbook.com/ProductPrice_US_1072-97-5.htm]
  • ChemicalBook. (R)-1-Boc-3-Aminopiperidine. [URL: https://www.chemicalbook.com/ProductPrice_US_188111-79-7.htm]
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. [URL: https://www.benchchem.
  • Theorem Chemical. Wholesale (R)-3-(Boc-Amino)piperidine Pricelist, Quotes. [URL: https://www.theorem-chem.com/product/r-3-boc-aminopiperidine_309956-78-3.html]
  • Sigma-Aldrich. pd(dppf)cl2. [URL: https://www.sigmaaldrich.com/US/en/search/pd-dppf-cl2]
  • Chem-Impex. (R)-1-Boc-3-aminopiperidine. [URL: https://www.chemimpex.com/products/03884]
  • American Elements. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Complex with Dichloromethane. [URL: https://www.americanelements.com/1-1-bis-diphenylphosphino-ferrocene-dichloropalladium-ii-complex-with-dichloromethane-95464-05-4]
  • Sigma-Aldrich. (R)-3-(Boc-amino)piperidine 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/735868]
  • Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. [URL: https://www.benchchem.com/application-notes/2-bromo-5-methylpyridin-4-amine-suzuki-miyaura-coupling-protocols]
  • ResearchGate. Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). [URL: https://www.researchgate.net/figure/Reaction-with-Boc-piperazine-18-and-N-Boc-4-amino-piperidine-19_fig15_344549591]
  • National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941791/]
  • Supporting Information. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. [URL: https://pubs.acs.org/doi/suppl/10.1021/ol049638g/suppl_file/ol049638gsi20040812_043455.pdf]
  • Benchchem. A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2. [URL: https://www.benchchem.com/application-notes/reactivity-comparison-6-bromopyridin-3-amine-vs-5-amino-2-bromopyridine]
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [URL: https://www.researchgate.net/publication/222168393_Suzuki_reactions_of_2-bromopyridine_with_aryl_boronic_acids_a_simple_and_efficient_procedure_in_aqueous_isopropanol]
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [URL: https://www.mdpi.com/1420-3049/22/2/190]
  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [URL: https://www.researchgate.

Sources

Comparative

Comparative Efficacy of SHP2 Allosteric Inhibitors: A Guide to Scaffolds Derived from 2-Amino-5-(piperidin-3-yl)pyridine

This guide provides a technical comparative analysis of SHP2 allosteric inhibitors derived from the 2-Amino-5-(piperidin-3-yl)pyridine scaffold and its structural analogs. These compounds represent a breakthrough class o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of SHP2 allosteric inhibitors derived from the 2-Amino-5-(piperidin-3-yl)pyridine scaffold and its structural analogs. These compounds represent a breakthrough class of "molecular glues" that stabilize the auto-inhibited conformation of the SHP2 phosphatase, blocking the RAS-MAPK signaling cascade.

Executive Summary & Scaffold Significance

The chemical intermediate 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine (and its pyrazine analogs) serves as the critical "hydrophilic head" in the synthesis of high-potency SHP2 inhibitors. This moiety is designed to occupy the allosteric tunnel of the SHP2 protein, acting as a latch that locks the N-SH2 and PTP domains together, thereby silencing phosphatase activity.

This guide compares three field-leading compounds derived from this structural logic:

  • SHP099: The first-in-class reference compound (Novartis).

  • TNO155: A clinical-stage, structure-optimized derivative with enhanced pharmacokinetic properties.

  • RMC-4550: A highly potent alternative exhibiting distinct binding kinetics.

Mechanistic Logic: The "Molecular Glue" Effect

Unlike traditional kinase inhibitors that target the ATP-binding pocket, these derivatives function allosterically.

Mechanism of Action

SHP2 normally oscillates between an "auto-inhibited" closed state and an "active" open state.

  • Basal State: The N-SH2 domain blocks the PTP catalytic site.[1]

  • Activation: Binding of phosphotyrosyl peptides (e.g., from RTKs) to SH2 domains releases the PTP site.

  • Inhibition: The 2-amino-pyridine/pyrazine scaffold binds at the interface of the N-SH2, C-SH2, and PTP domains, gluing the protein in its inactive conformation.

Pathway Diagram (RAS/MAPK Axis)

The following diagram illustrates the node where these inhibitors block signal transduction.

SHP2_Pathway RTK RTK ( EGFR / ALK ) SHP2_Active SHP2 (Active) RTK->SHP2_Active Recruitment via pTyr SHP2_Inactive SHP2 (Auto-Inhibited) + Inhibitor (Locked) SHP2_Active->SHP2_Inactive Inhibitor Binding RAS_GTP RAS-GTP SHP2_Active->RAS_GTP Promotes nucleotide exchange SHP2_Inactive->RAS_GTP BLOCKED RAF RAF RAS_GTP->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation (p-ERK) Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation

Figure 1: Mechanism of SHP2 allosteric inhibition. The inhibitor stabilizes the inactive state, preventing RAS activation and subsequent ERK phosphorylation.

Comparative Efficacy Data

The following data aggregates results from biochemical screens and cellular proliferation assays in SHP2-dependent cancer cell lines (e.g., KYSE-520 esophageal carcinoma).

Table 1: Biochemical and Cellular Potency
CompoundCore ScaffoldSHP2 Biochemical IC₅₀ (µM)KYSE-520 Cellular IC₅₀ (µM)Selectivity Profile
SHP099 Pyrazine-amine0.0701.2 - 3.8High (>1000x vs SHP1)
TNO155 Pyrazine-amine0.011 0.10 - 0.40 High; Optimized PK
RMC-4550 Pyridin-amine0.580*0.26 - 1.5High; Distinct kinetics

Note: RMC-4550 often shows higher potency in specific cellular contexts despite varying biochemical IC50s due to residence time factors.

Table 2: Key Physical Properties & Synthesis Notes
CompoundCritical IntermediateSolubilityOral Bioavailability (Mouse)
SHP099 tert-butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylateModerateModerate
TNO155 tert-butyl 3-(6-aminopyridin-3-yl)piperidine-1-carboxylateHighHigh (>70%)
RMC-4550 Modified aminopyridineModerateHigh

Validated Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: Phospho-ERK (p-ERK) Modulation Assay

Purpose: To verify target engagement by measuring the reduction of downstream ERK phosphorylation.

  • Cell Seeding: Seed KYSE-520 cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Compound Treatment: Treat cells with increasing concentrations of the inhibitor (0, 0.01, 0.1, 1, 10 µM) for 2 hours .

    • Control: DMSO (0.1%).

  • Stimulation (Optional but Recommended): Stimulate with EGF (10 ng/mL) for 15 minutes prior to lysis to maximize the dynamic range of the signal.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (e.g., PhosSTOP).

  • Western Blot:

    • Primary Antibody: Anti-p-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Anti-Total ERK1/2 or GAPDH.

  • Validation Criteria: A successful assay must show a dose-dependent decrease in p-ERK bands without a reduction in Total ERK.

Protocol B: Long-Term Proliferation Assay (CTG)

Purpose: To assess cytotoxicity and cytostatic effects.

  • Preparation: Seed cells (2,000 cells/well) in 96-well opaque plates.

  • Dosing: Add compounds in a 10-point serial dilution (1:3).

  • Incubation: Incubate for 7 days . (SHP2 inhibition often requires longer duration than standard 72h assays to manifest phenotypic changes).

  • Readout: Add CellTiter-Glo (Promega), shake for 2 mins, incubate for 10 mins, and read luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate GI₅₀.

Assay Workflow Diagram

Assay_Workflow cluster_0 Readout Selection Start Cell Seeding (KYSE-520) Treat Compound Treatment (0 - 10 µM) Start->Treat Path_A 2 Hour Incubation (Target Engagement) Treat->Path_A Path_B 7 Day Incubation (Phenotypic Efficacy) Treat->Path_B Lysis Lysis & Western Blot (p-ERK / t-ERK) Path_A->Lysis CTG CellTiter-Glo (Luminescence) Path_B->CTG

Figure 2: Decision tree for selecting short-term (biochemical) vs. long-term (phenotypic) assays.

Synthesis & Causality

The efficacy of these compounds hinges on the 2-amino-pyridine/pyrazine moiety.

  • Causality: The amino group forms critical hydrogen bonds with the "glutamate finger" in the SHP2 allosteric pocket. The piperidine ring acts as a rigid linker that positions the hydrophobic tail into the solvent-exposed channel.

  • Protection Strategy: The N-Boc group on the piperidine intermediate (CAS 1253790-64-5) is essential during synthesis to prevent side reactions on the secondary amine while the primary aromatic amine is coupled to the core scaffold.

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2: Identification of a potent, selective, and orally efficacious phosphatase inhibitor (SHP099).[] Nature. Link

  • LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer.[][3] Journal of Medicinal Chemistry.[4][5][6] Link

  • Nichols, R. J., et al. (2018). RAS nucleotide cycling underlies the SHP2 phosphatase dependence of mutant KRAS-, NF1- and BRAF-driven cancers (RMC-4550). Nature Cell Biology. Link

  • Furet, P., et al. (2016). Structure-Based Design of the First Allosteric Inhibitor of the Tyrosine Phosphatase SHP2. Angewandte Chemie International Edition. Link

Sources

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